molecular formula C15H14O4 B455593 5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furoic acid CAS No. 375351-99-8

5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furoic acid

Cat. No.: B455593
CAS No.: 375351-99-8
M. Wt: 258.27g/mol
InChI Key: BQKLXOGKDTYPRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]-2-furoic acid is a furan-based carboxylic acid derivative offered for research and development purposes. This compound is of significant interest in medicinal chemistry as a versatile synthetic intermediate or potential pharmacophore. The 2-furoic acid moiety is a recognized structural component in a range of bioactive molecules and approved active pharmaceutical ingredients (APIs) . For instance, furoic acid derivatives are critical precursors in the synthesis of various therapeutic agents, including nitrofuran antibiotics such as nitrofurantoin, antiparasitic drugs like diloxanide furoate, and the potent corticosteroid mometasone furoate . Furthermore, structurally similar furan compounds, such as 5-hydroxymethyl-2-furfural (5-HMF), have been identified as potent xanthine oxidase inhibitors, suggesting potential research avenues for related molecules in metabolic disorder studies . Researchers can leverage this compound as a key building block in the synthesis of novel small molecules, exploring its application in developing new pharmaceuticals, agrochemicals, or as a probe in biochemical mechanism of action studies. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-(2,3-dihydro-1H-inden-5-yloxymethyl)furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c16-15(17)14-7-6-13(19-14)9-18-12-5-4-10-2-1-3-11(10)8-12/h4-8H,1-3,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQKLXOGKDTYPRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)OCC3=CC=C(O3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furoic acid. As a novel compound of interest in medicinal chemistry, a thorough understanding of its fundamental characteristics is paramount for its advancement as a potential therapeutic agent. This document outlines the identity and structure of the molecule, details its predicted physicochemical parameters, and provides robust, field-proven experimental protocols for their empirical determination. The synthesis of the title compound is discussed, and its potential pharmacological relevance is explored based on the known activities of its constituent indan and furoic acid moieties. This guide is intended to serve as a foundational resource for researchers engaged in the development of this and structurally related compounds.

Introduction

The confluence of diverse structural motifs in a single molecular entity often leads to novel pharmacological profiles. This compound is a compound that marries the rigid, bicyclic framework of a dihydroindenyl group with the versatile heterocyclic furoic acid scaffold. Furan derivatives are recognized for a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and antitumor properties.[1][2] Similarly, indane derivatives have been explored for various therapeutic applications, including as anticoagulants and neuroprotective agents.[3] The strategic combination of these two pharmacophores suggests that this compound may possess unique and valuable biological activities. A comprehensive characterization of its physicochemical properties is the critical first step in unlocking its therapeutic potential.

Compound Identity and Structure

The unambiguous identification and structural elucidation of a compound are the cornerstones of any drug development program.

IUPAC Name: this compound

Molecular Formula: C₁₅H₁₄O₄

Molecular Weight: 258.27 g/mol

Chemical Structure:

Figure 1: Chemical structure of this compound.

Predicted and Experimental Physicochemical Properties

A summary of the predicted and key experimental physicochemical properties is presented below. The subsequent sections detail the methodologies for the experimental determination of these parameters.

PropertyPredicted Value/RangeExperimental Protocol Section
Melting Point (°C) 150 - 1803.1
Solubility Poorly soluble in water3.2
pKa 3.0 - 4.03.3
LogP 2.5 - 3.53.4
Melting Point

The melting point is a crucial indicator of purity and is influenced by the crystalline structure of the compound. For a crystalline solid, a sharp melting point range is expected.

Predicted Melting Point: Based on the melting points of 2-furoic acid (133 °C) and the rigid, larger indan moiety, the melting point of the title compound is predicted to be in the range of 150-180 °C.

A calibrated digital melting point apparatus should be used for accurate determination.

Methodology:

  • Sample Preparation: A small amount of the dry, crystalline compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Initial Determination: A rapid heating rate (10-20 °C/min) is used to obtain an approximate melting range.

  • Accurate Determination: A fresh sample is heated to a temperature approximately 20 °C below the approximate melting point. The heating rate is then reduced to 1-2 °C/min to allow for precise observation of the melting process.

  • Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Figure 2: Workflow for melting point determination.

Solubility

Solubility is a critical determinant of a drug's bioavailability. The presence of a carboxylic acid group suggests pH-dependent solubility.

Predicted Solubility: The molecule contains both a hydrophobic indan group and a polar carboxylic acid. Therefore, it is expected to be poorly soluble in water at neutral pH but should exhibit increased solubility in alkaline solutions due to the formation of the carboxylate salt.

The equilibrium solubility will be determined at different pH values to construct a pH-solubility profile, following guidelines similar to those established by the WHO for Biopharmaceutics Classification System (BCS) studies.[4]

Methodology:

  • Buffer Preparation: Prepare a series of buffers at pH 1.2, 4.5, and 6.8.

  • Sample Addition: Add an excess amount of the compound to each buffer in separate vials.

  • Equilibration: The vials are agitated in a constant temperature bath (e.g., 37 °C) to reach equilibrium. Samples are taken at various time points (e.g., 2, 4, 8, 24, 48, and 72 hours) until the concentration of the dissolved compound remains constant.

  • Sample Analysis: The samples are filtered or centrifuged to remove undissolved solids. The concentration of the dissolved compound in the supernatant is determined by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Figure 3: Workflow for pH-dependent solubility determination.

Ionization Constant (pKa)

The pKa value is essential for predicting the ionization state of the molecule at different physiological pHs, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Predicted pKa: The pKa of the carboxylic acid group is expected to be in the range of 3.0-4.0, similar to that of 2-furoic acid (pKa ≈ 3.1).

Potentiometric titration is a reliable method for determining the pKa of ionizable compounds.

Methodology:

  • Sample Preparation: A known concentration of the compound is dissolved in a suitable solvent system (e.g., water with a co-solvent if necessary).

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

  • pH Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key parameter in predicting its membrane permeability and overall pharmacokinetic behavior.

Predicted LogP: The presence of the lipophilic indan moiety suggests a moderately high LogP value, likely in the range of 2.5-3.5.

The shake-flask method is the traditional and most direct method for LogP determination.

Methodology:

  • Solvent System: n-Octanol and water are pre-saturated with each other.

  • Partitioning: A known amount of the compound is dissolved in one of the phases, and then the two phases are mixed and shaken vigorously to allow for partitioning.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

  • Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Proposed Synthesis

A plausible synthetic route for this compound can be envisioned starting from commercially available 5-hydroxyindan and a suitable 5-halomethyl-2-furoic acid ester.

Figure 4: Proposed synthetic pathway.

The synthesis would likely involve a Williamson ether synthesis between 5-hydroxyindan and a 5-(halomethyl)-2-furoate ester, followed by hydrolysis of the ester to yield the final carboxylic acid.

Potential Pharmacological Relevance

The structural components of this compound suggest several avenues for pharmacological activity.

  • Furoic Acid Moiety: Derivatives of 2-furoic acid are known to exhibit a broad range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][5] The furoate moiety is also present in several approved drugs, such as the corticosteroid mometasone furoate and the antiparasitic agent diloxanide furoate.[5]

  • Indan Moiety: The indane scaffold is present in various biologically active molecules. Indandione derivatives, for instance, have been investigated for their anticoagulant, anti-inflammatory, and neuroprotective activities.[3]

The combination of these two pharmacophores in a single molecule could lead to synergistic or novel biological effects. Further investigation into its biological activity is warranted to explore its potential as a therapeutic agent.

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of this compound. While experimental data for this specific molecule is not yet widely available, this document offers a robust framework for its characterization by presenting predicted values and established experimental protocols. The proposed synthetic route and the discussion of its potential pharmacological relevance provide a solid foundation for future research and development of this promising compound.

References

  • Pharmacological activity of furan derivatives. (2024). PharmaGuideline. [Link]

  • Indandione and Its Derivatives - Chemical Compounds with High Biological Potential. (n.d.). PubMed. [Link]

  • A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. (2022). Drug Development Research. [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024). (2024). Molecules. [Link]

  • Pharmacological Potential of Indole Derivatives: A Detailed Review. (2025). ResearchGate. [Link]

  • Synthesis, Reactions and Medicinal Uses of Furan. (n.d.). Pharmaguideline. [Link]

  • 5-Hydroxymethyl-2-furoic acid, 2TMS derivative. (n.d.). NIST WebBook. [Link]

  • Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis. (2023). National Institutes of Health. [Link]

  • Selective synthesis of 2-furoic acid and 5-hydroxymethyl-2-furancarboxylic acid from bio-based furans by recombinant Escherichia coli cells. (2019). ResearchGate. [Link]

  • Supplementary Information. (n.d.). The Royal Society of Chemistry. [Link]

  • Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. (2020). Current Drug Targets. [Link]

  • 2-Furoic acid. (n.d.). Wikipedia. [Link]

  • Synthesis and Bioactivity of 5-Substituted-2-furoyl Diacylhydazide Derivatives with Aliphatic Chain. (2014). ResearchGate. [Link]

  • Synthetic process for preparing 2-furoic acid derivatives. (2016).
  • Synthesis methods for the preparation of 2-furoic acid derivatives. (n.d.).
  • WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. (n.d.). ECA Academy. [Link]

Sources

in silico modeling of 5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furoic acid interactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Silico Modeling of 5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furoic acid Interactions

Abstract

In the modern drug discovery landscape, computational, or in silico, methods are indispensable for accelerating the identification and optimization of novel therapeutic agents.[1][2] These techniques allow for the rapid, cost-effective evaluation of molecular properties and interactions, thereby prioritizing laboratory experiments and reducing late-stage attrition.[3][4] This guide provides a comprehensive, technically-grounded framework for the in silico characterization of this compound, a novel compound featuring a biologically relevant indane scaffold linked to a furoic acid moiety. We will explore the critical steps from ligand preparation and target identification to molecular docking, molecular dynamics simulations, and ADMET property prediction. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with a robust, self-validating workflow for assessing the therapeutic potential of this and other novel chemical entities.

Introduction: Deconstructing the Target Molecule and the Rationale for In Silico Analysis

The subject of our investigation, this compound, is a unique chemical entity. Its structure is a hybrid of two key pharmacophores:

  • The Indane Scaffold: Derivatives of indane, a bicyclic hydrocarbon, exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and antagonistic inhibition properties.[5] This scaffold is present in numerous natural products and has been explored for its potential as a ligand for various receptors.[5]

  • The 2-Furoic Acid Moiety: 2-Furoic acid and its derivatives are important intermediates in the pharmaceutical industry, serving as precursors for antibiotics and antiparasitic agents.[6] Notably, 2-furoic acid itself has demonstrated hypolipidemic effects in preclinical studies, suggesting a role in metabolic pathways.[7]

The combination of these two moieties in a single molecule presents a compelling case for therapeutic investigation. However, before committing to costly and time-consuming synthesis and in vitro screening, a thorough in silico evaluation is paramount. Computational modeling allows us to build a foundational understanding of the molecule's potential behavior, predicting its likely biological targets, binding affinity, interaction dynamics, and drug-like properties.[8][9]

This guide will proceed through the logical sequence of a comprehensive computational evaluation, explaining the causality behind each methodological choice to ensure scientific rigor and reproducibility.

Foundational Workflow: Ligand and Target Preparation

The accuracy of any in silico model is fundamentally dependent on the quality of the input structures. This initial preparation phase is a critical, self-validating step; errors introduced here will propagate through the entire simulation cascade, rendering subsequent results unreliable.

Ligand Preparation: From 2D Structure to 3D Model

The first step is to generate a high-quality, three-dimensional, and energetically favorable conformation of this compound.

Experimental Protocol:

  • 2D Structure Generation: Draw the molecule using a chemical drawing tool such as ACD/ChemSketch or MarvinSketch.[10] Export the structure in a standard format like SMILES or MOL.

  • 3D Structure Generation: Convert the 2D representation into a 3D structure using a program like Open Babel. This initial 3D model is a rough approximation.

  • Energy Minimization: The 3D structure must be optimized to find a low-energy conformation. This is crucial as the molecule will not exist in a strained, high-energy state. This can be performed using force fields (e.g., MMFF94 or UFF) in software packages like Avogadro or via quantum mechanical calculations for higher accuracy.

  • Charge and Protonation State Assignment: Assign appropriate partial charges and protonation states to each atom, which are critical for calculating electrostatic interactions. The protonation state of the carboxylic acid group, for instance, is dependent on the physiological pH (typically ~7.4) and must be set accordingly. Tools within molecular modeling suites like AutoDockTools can perform this step.[11][12]

Target Identification and Preparation

As this compound is a novel compound, its biological target is unknown. A rational approach involves identifying potential targets based on the activities of structurally similar molecules. For instance, the indolinone core is a key feature of Sunitinib (SU11248), a multi-targeted receptor tyrosine kinase inhibitor.[13] Therefore, a plausible hypothetical target for our study could be Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).

Experimental Protocol:

  • Retrieve Protein Structure: Download the X-ray crystal structure of the target protein from the RCSB Protein Data Bank (PDB).[3] For this example, we will use PDB ID: 4ASD (VEGFR2 kinase domain).

  • Prepare the Protein: The raw PDB file requires cleaning to be simulation-ready. This is a critical step to ensure the model accurately reflects the biological system.[11][12]

    • Remove Non-essential Molecules: Delete all water molecules, co-solvents, and any co-crystallized ligands from the PDB file.[11]

    • Add Hydrogens: Crystal structures typically do not resolve hydrogen atoms. Add hydrogens, paying special attention to polar hydrogens, which are crucial for hydrogen bonding.[3][11]

    • Assign Charges: Add atomic charges, such as Kollman or Gasteiger charges, which are necessary for calculating electrostatic potential.[11]

    • Repair Missing Atoms/Residues: Check for and repair any missing side chains or residues in the protein structure.[11]

  • Define the Binding Site: The docking simulation must be focused on the region of the protein where the ligand is expected to bind (the active site). This is typically defined by creating a "grid box" that encompasses the key residues of the binding pocket.[3][11]

Predictive Modeling: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein to form a stable complex.[3] It scores different binding poses based on calculated binding affinities, allowing us to rank-order potential drug candidates and understand their binding mechanisms at an atomic level.[14]

Experimental Protocol (using AutoDock Vina): [15]

  • Prepare Receptor and Ligand Files: Convert the prepared protein and ligand files into the PDBQT format, which includes atomic charges and atom type definitions required by AutoDock.[11]

  • Configure the Grid Box: Define the center and dimensions (x, y, z) of the grid box to encompass the entire binding site of the target protein. For a known target, this can be centered on the position of a co-crystallized ligand.[11]

  • Set Docking Parameters: Configure the docking algorithm. The Genetic Algorithm (GA) is commonly used.[11][14] Parameters such as the number of GA runs and population size can be adjusted to balance computational cost and search thoroughness.[11]

  • Run the Docking Simulation: Execute the docking run using the prepared PDBQT files and configuration files.[14]

  • Analyze Results: The output will be a series of binding poses for the ligand, ranked by their predicted binding affinity (in kcal/mol). The pose with the lowest binding energy is considered the most favorable.[3]

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase Ligand_2D 1. Ligand 2D Structure Ligand_3D 2. Generate 3D Structure & Energy Minimize Ligand_2D->Ligand_3D Prep_Ligand 5. Prepare Ligand (Add Charges, Hydrogens) Ligand_3D->Prep_Ligand PDB 3. Download Protein Structure (PDB) Clean_PDB 4. Clean PDB (Remove Water, etc.) PDB->Clean_PDB Prep_Protein 6. Prepare Protein (Add Charges, Hydrogens) Clean_PDB->Prep_Protein Run 8. Run Docking (AutoDock Vina) Prep_Ligand->Run Grid 7. Define Grid Box (Binding Site) Prep_Protein->Grid Grid->Run Analyze 9. Analyze Poses & Binding Energies Run->Analyze

Caption: Molecular Docking Workflow.

Interpreting Docking Data

The primary outputs of a docking simulation are the binding energy and the predicted binding pose.

  • Binding Energy: A lower (more negative) binding energy indicates a stronger, more stable interaction.

  • Binding Pose: Visual analysis of the top-ranked pose in a molecular viewer like PyMOL or Chimera is essential.[15] This allows for the identification of key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the complex.

ParameterHypothetical ValueInterpretation
Binding Affinity (kcal/mol)-9.5Strong predicted binding affinity.
Hydrogen Bonds2Carboxylic acid group of ligand with Lys868 and Cys919 in the protein's hinge region.
Hydrophobic Interactions5Indane ring of ligand with Val848, Ala866, Leu1035 in the hydrophobic pocket.

Dynamic Validation: Molecular Dynamics (MD) Simulation

While docking provides a static snapshot of the binding event, it does not account for the inherent flexibility of the protein or the influence of the solvent environment. Molecular Dynamics (MD) simulations address this by modeling the atomic motions of the system over time, providing a more realistic assessment of the stability of the protein-ligand complex.[16]

Experimental Protocol (using GROMACS): [17][18][19]

  • System Preparation:

    • Topology Generation: Generate a topology file for the ligand, which describes its bond lengths, angles, and charge parameters, compatible with the chosen force field (e.g., CHARMM36).

    • Complex Formation: Use the best-ranked docking pose to create the initial protein-ligand complex structure.

    • Solvation: Place the complex in a periodic box of water molecules to simulate the aqueous cellular environment.[20]

    • Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system's overall charge and mimic physiological salt concentrations.[20]

  • Simulation:

    • Energy Minimization: Perform energy minimization on the entire system to remove steric clashes and relax the structure.[20]

    • Equilibration (NVT and NPT): Gradually heat the system to the target temperature (NVT ensemble) and then adjust the pressure to the target pressure (NPT ensemble).[20] This ensures the system is stable before the production run.

    • Production MD: Run the simulation for a desired length of time (e.g., 100 nanoseconds) to collect trajectory data.[20]

  • Analysis: Analyze the trajectory to assess the stability of the complex. Key metrics include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD plot over time suggests a stable binding mode.

G cluster_prep System Preparation cluster_sim Simulation cluster_analysis Analysis Docked_Pose 1. Start with Best Docked Pose Topology 2. Generate Ligand Topology Docked_Pose->Topology Solvate 3. Solvate with Water Topology->Solvate Ions 4. Add Ions Solvate->Ions Minimization 5. Energy Minimization Ions->Minimization Equilibration 6. NVT & NPT Equilibration Minimization->Equilibration Production 7. Production MD Run Equilibration->Production Trajectory 8. Analyze Trajectory (RMSD, Interactions) Production->Trajectory

Caption: Molecular Dynamics Simulation Workflow.

Drug-Likeness Profile: ADMET Prediction

A compound with high binding affinity is not necessarily a good drug candidate. It must also possess favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[21] Predicting these properties early can prevent the costly failure of a compound in later stages of development.[4]

Protocol for ADMET Prediction:

  • Input Structure: Provide the SMILES string of this compound.

  • Analyze Predictions: Evaluate the predicted properties against established thresholds for oral bioavailability (e.g., Lipinski's Rule of Five) and potential toxicity flags.[10]

PropertyPredicted ValueAcceptable Range/Interpretation
Molecular Weight274.28 g/mol < 500 (Passes Lipinski's Rule)
LogP2.95< 5 (Passes Lipinski's Rule)
H-Bond Donors1≤ 5 (Passes Lipinski's Rule)
H-Bond Acceptors4≤ 10 (Passes Lipinski's Rule)
Blood-Brain Barrier PermeabilityLowDesirable for peripherally acting drugs.
Ames MutagenicityNon-mutagenLow risk of carcinogenicity.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous in silico workflow for the initial evaluation of this compound. By following this multi-step process—from careful structure preparation to predictive docking, dynamic simulation, and ADMET profiling—researchers can build a robust, data-driven hypothesis about the compound's therapeutic potential. The insights gained from these computational studies are invaluable for guiding subsequent experimental validation, ultimately accelerating the drug discovery pipeline and enabling more efficient allocation of resources. The described methodologies provide a foundational framework that can be adapted and expanded for the investigation of any novel small molecule.

References

  • GROMACS Tutorials. (n.d.). GROMACS. Retrieved from [Link]

  • Introduction to Molecular Dynamics - the GROMACS tutorials! (n.d.). GROMACS. Retrieved from [Link]

  • GROMACS tutorial | Biomolecular simulations. (n.d.). EMBL-EBI. Retrieved from [Link]

  • Step-by-Step Tutorial on Molecular Docking. (2024, October 8). Omics tutorials. Retrieved from [Link]

  • GROMACS Tutorial: Molecular Dynamics simulation of a protein in water environment. (2022, September 3). Bioinformatics Review. Retrieved from [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025, April 29). ChemCopilot. Retrieved from [Link]

  • 7.5: Molecular Docking Experiments. (2022, July 26). Chemistry LibreTexts. Retrieved from [Link]

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020, July 7). YouTube. Retrieved from [Link]

  • ADMET Predictor®. (n.d.). Simulations Plus. Retrieved from [Link]

  • Molecular Docking Tutorial. (n.d.). University of Naples Federico II. Retrieved from [Link]

  • ADMET Predictions - Computational Chemistry Glossary. (n.d.). Deep Origin. Retrieved from [Link]

  • ADMET-AI: A machine learning ADMET platform for evaluation of large-scale chemical libraries. (2024, March 28). Portal. Retrieved from [Link]

  • Running molecular dynamics simulations using GROMACS. (2023, November 9). ELIXIR TeSS. Retrieved from [Link]

  • ADMET-AI. (n.d.). ADMET-AI. Retrieved from [Link]

  • Synthetic Advances in the Indane Natural Product Scaffolds as Drug Candidates. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Synthesis and In Silico Drug-Likeness Modeling of 5-FU/ASA Hybrids. (2023, November 27). Semantic Scholar. Retrieved from [Link]

  • Advances in computational approaches for drug discovery based on natural products. (n.d.). SciELO. Retrieved from [Link]

  • Computational strategies for drug discovery: Harnessing Indian medicinal plants. (2024, July 8). WJBPHS. Retrieved from [Link]

  • Computational strategies for drug discovery: Harnessing Indian medicinal plants. (2024). WJBPHS. Retrieved from [Link]

  • (PDF) Computational strategies for drug discovery: Harnessing Indian medicinal plants. (2024, July 17). ResearchGate. Retrieved from [Link]

  • New hybrid scaffolds based on ASA/genistein: Synthesis, cytotoxic effect, molecular docking, drug-likeness, and in silico ADME/Tox modeling. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid with H2 Production Using Alkaline Water as the Formal Oxidant. (2022, January 10). NIH. Retrieved from [Link]

  • Mechanism of formation of 5-formyl-2-furoic acid (9) from HexA model... (n.d.). ResearchGate. Retrieved from [Link]

  • Molecular modeling towards in silico drug delivery formulations. (2021, March 4). Research Collection. Retrieved from [Link]

  • Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic Acid (2-diethylaminoethyl)amide, a Novel Tyrosine Kinase Inhibitor Targeting Vascular Endothelial and Platelet-Derived Growth Factor Receptor Tyrosine Kinase. (2003, March 27). PubMed. Retrieved from [Link]

  • 5-Hydroxymethyl-2-furoic acid. (n.d.). PubChem. Retrieved from [Link]

  • in-silico design and docking studies of novel 5-furfurylidene thiazolidin- 4-one derivatives of. (n.d.). IJNRD. Retrieved from [Link]

  • In silico studies on 2, 3-dihydro-1, 5-benzothiazepines as cholinesterase inhibitors. (2025, August 5). ResearchGate. Retrieved from [Link]

  • Selective synthesis of 2-furoic acid and 5-hydroxymethyl-2-furancarboxylic acid from bio-based furans by recombinant Escherichia coli cells. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Study of 5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furoic acid and Structurally Related PPARδ Agonists

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Targeting the Metabolic Master Switch, PPARδ

Peroxisome proliferator-activated receptor delta (PPARδ) is a ligand-activated transcription factor and a member of the nuclear hormone receptor superfamily that plays a pivotal role in the regulation of lipid and glucose homeostasis, energy balance, and inflammation.[1] Activation of PPARδ has been shown to stimulate fatty acid oxidation in skeletal muscle and adipose tissue, improve insulin sensitivity, and increase HDL cholesterol levels.[2][3][4] These effects make PPARδ an attractive therapeutic target for metabolic syndrome, a cluster of conditions that includes obesity, dyslipidemia, and type 2 diabetes.[3]

The compound 5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furoic acid represents a class of synthetic PPARδ agonists. While this specific chemical name is not widely cited, its structural motifs are characteristic of potent and selective PPARδ modulators. For the purpose of providing a detailed experimental guide, this document will focus on protocols applicable to this class of compounds, using the extensively studied and structurally related PPARδ agonist GW501516 (Cardarine) as a representative molecule.[5][6] These protocols are designed to enable researchers to characterize the activity of novel PPARδ agonists from initial in vitro screening to in vivo proof-of-concept studies.

Physicochemical Properties and Formulation Considerations

A significant challenge in the preclinical development of many PPARδ agonists, including GW501516, is their poor aqueous solubility.[7][8] This property can impact the reliability of in vitro data and limit bioavailability in vivo.

Table 1: Physicochemical Properties of a Representative PPARδ Agonist (GW501516)

PropertyValueSource
Molecular Formula C₂₁H₁₈F₃NO₃S₂[5]
Molar Mass 453.49 g·mol⁻¹[5]
Aqueous Solubility Slightly soluble[8]
LogP High lipophilicity[9]
Protocol 1: Preparation of a Stock Solution for In Vitro Assays

Causality: A concentrated stock solution in an organic solvent is essential for serial dilutions to achieve the desired final concentrations in aqueous cell culture media while minimizing solvent-induced toxicity.

  • Weighing: Accurately weigh the required amount of the compound using a calibrated analytical balance.

  • Solvent Selection: Dissolve the compound in 100% dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-50 mM).

  • Dissolution: Ensure complete dissolution by vortexing and, if necessary, brief sonication.

  • Storage: Aliquot the stock solution into small volumes in tightly sealed vials to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: Formulation for In Vivo Oral Gavage Studies

Causality: For oral administration in animal models, a stable and homogenous suspension is required to ensure accurate and reproducible dosing, especially for poorly soluble compounds. A vehicle like arabic gum acts as a suspending agent to prevent the compound from settling.

  • Vehicle Preparation: Prepare a 3% (w/v) solution of arabic gum in sterile, purified water. Heat gently and stir until fully dissolved. Allow the solution to cool to room temperature.

  • Compound Weighing: Weigh the amount of the PPARδ agonist required for the entire study or for a batch of doses.

  • Suspension Preparation: Create a paste by adding a small volume of the 3% arabic gum solution to the weighed compound and triturating with a mortar and pestle.

  • Homogenization: Gradually add the remaining volume of the vehicle to the paste while continuously mixing. Homogenize the suspension using a mechanical homogenizer or by sonication until a uniform and fine suspension is achieved.

  • Dosing: The suspension should be stirred continuously before and during dose administration to ensure homogeneity. Prepare the suspension fresh daily unless stability data indicates otherwise.[2]

In Vitro Characterization of PPARδ Agonism

The initial characterization of a putative PPARδ agonist involves determining its potency and selectivity through cell-based assays.

Diagram 1: PPARδ Signaling Pathway

PPAR_Pathway cluster_extracellular Extracellular cluster_nucleus Nucleus Agonist PPARδ Agonist (e.g., GW501516) PPARd PPARδ Agonist->PPARd Activation RXR RXR PPARd->RXR Heterodimerization PPRE PPRE (PPAR Response Element) PPARd->PPRE Binds DNA RXR->PPRE Binds DNA TargetGenes Target Genes (e.g., CPT1, PDK4) PPRE->TargetGenes Gene Transcription mRNA mRNA TargetGenes->mRNA Transcription Proteins Proteins for Fatty Acid Oxidation mRNA->Proteins Translation InVitro_Workflow Start Test Compound ReporterAssay PPARδ Reporter Assay (Protocol 3) Start->ReporterAssay Selectivity Selectivity Profiling (PPARα, γ) (Protocol 4) ReporterAssay->Selectivity FAO_Assay Fatty Acid Oxidation in C2C12 Myotubes (Protocol 5) Selectivity->FAO_Assay GlucoseUptake Glucose Uptake in 3T3-L1 Adipocytes (Protocol 6) Selectivity->GlucoseUptake qPCR Target Gene Expression (qPCR) (Protocol 7) FAO_Assay->qPCR GlucoseUptake->qPCR Data Data Analysis: Potency, Selectivity, Functional Efficacy qPCR->Data

Caption: A sequential workflow for the in vitro characterization of a PPARδ agonist.

Protocol 5: Fatty Acid Oxidation Assay in C2C12 Myotubes

Causality: Skeletal muscle is a primary site of fatty acid oxidation (FAO), a process robustly stimulated by PPARδ activation. This assay measures the metabolic activity of muscle cells in response to the compound. [10][7]

  • Cell Differentiation: Culture C2C12 myoblasts in a growth medium until they reach confluence. Induce differentiation into myotubes by switching to a differentiation medium (e.g., DMEM with 2% horse serum) for 4-6 days.

  • Treatment: Treat the differentiated myotubes with the test compound at various concentrations for 24-48 hours.

  • FAO Measurement:

    • Prepare an assay medium containing a radiolabeled fatty acid, such as [¹⁴C]-palmitate, complexed to bovine serum albumin (BSA).

    • Wash the cells and incubate them with the assay medium for 1-2 hours.

    • During incubation, the cells will oxidize the [¹⁴C]-palmitate, producing ¹⁴CO₂ and acid-soluble metabolites.

    • Collect the medium and measure the radioactivity in the acid-soluble fraction using a scintillation counter. This value is proportional to the rate of FAO. [11][12]4. Data Analysis: Normalize the FAO rate to the total protein content in each well. Compare the FAO rates of treated cells to vehicle-treated controls.

Protocol 6: Glucose Uptake Assay in 3T3-L1 Adipocytes

Causality: PPARδ activation can improve insulin sensitivity and glucose uptake in adipocytes. This assay assesses the compound's potential to enhance glucose metabolism. [13][14]

  • Cell Differentiation: Culture 3T3-L1 preadipocytes and induce differentiation into mature adipocytes using a standard cocktail (e.g., containing dexamethasone, IBMX, and insulin).

  • Treatment: Treat the mature adipocytes with the test compound for 16-24 hours.

  • Glucose Uptake Measurement:

    • Wash the cells and starve them in a serum-free, low-glucose medium for 2-3 hours.

    • Stimulate the cells with insulin (e.g., 100 nM) for 15-30 minutes.

    • Add a glucose analog, such as 2-deoxy-D-[³H]glucose, and incubate for 5-10 minutes.

    • Stop the uptake by washing the cells with ice-cold PBS.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

    • Commercially available non-radioactive kits, such as the Glucose Uptake-Glo™ Assay, can also be used. [15]4. Data Analysis: Normalize the glucose uptake to the total protein content. Compare the glucose uptake in treated cells to vehicle-treated controls, both in the presence and absence of insulin.

Protocol 7: Target Gene Expression Analysis by qPCR

Causality: PPARδ activation leads to the increased transcription of specific target genes involved in fatty acid metabolism. Measuring the mRNA levels of these genes provides direct evidence of target engagement in a cellular context. [16][17]

  • Cell Treatment and RNA Extraction: Treat relevant cells (e.g., C2C12 myotubes, HepG2 hepatocytes) with the compound for a specified time (e.g., 6-24 hours). Extract total RNA using a standard method (e.g., TRIzol or a column-based kit).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Perform qPCR using SYBR Green or TaqMan probes for PPARδ target genes (e.g., CPT1, PDK4, ADRP) and a housekeeping gene for normalization (e.g., GAPDH, ACTB). [10][16] * Use primers designed to be specific for the species of the cell line being used.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Compare the fold change in gene expression in treated samples relative to vehicle-treated controls.

In Vivo Efficacy Assessment

The therapeutic potential of a PPARδ agonist is ultimately determined by its effects in a relevant animal model of metabolic disease.

Protocol 8: Efficacy in a High-Fat Diet-Induced Obesity Mouse Model

Causality: A high-fat diet (HFD) in rodents induces a phenotype that mimics human metabolic syndrome, including obesity, insulin resistance, and dyslipidemia. This model is ideal for evaluating the therapeutic efficacy of compounds targeting these conditions. [2][18][19]

  • Animal Model Induction:

    • Use a suitable mouse strain (e.g., C57BL/6J).

    • Feed the mice a high-fat diet (e.g., 45-60% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance. [19]A control group should be fed a standard chow diet.

  • Treatment:

    • Randomize the HFD-fed mice into vehicle and treatment groups.

    • Administer the compound daily by oral gavage at a predetermined dose (e.g., 3-10 mg/kg for GW501516). [2]The vehicle group receives the formulation without the active compound.

    • Monitor body weight and food intake regularly throughout the study.

  • Metabolic Phenotyping:

    • Glucose Tolerance Test (GTT): After a period of treatment (e.g., 4 weeks), perform a GTT. Fast the mice for 6 hours, then administer a bolus of glucose (1-2 g/kg) via intraperitoneal injection. Measure blood glucose levels at 0, 15, 30, 60, 90, and 120 minutes post-injection. [18] * Insulin Tolerance Test (ITT): A few days after the GTT, perform an ITT. Fast the mice for 4-6 hours, then administer an intraperitoneal injection of insulin (e.g., 0.75 U/kg). Measure blood glucose at the same time points as the GTT. [2]4. Terminal Procedures:

    • At the end of the study, collect blood via cardiac puncture for analysis of plasma lipids (triglycerides, total cholesterol, HDL), insulin, and other relevant biomarkers.

    • Harvest tissues such as liver, skeletal muscle, and adipose tissue for weight measurement, histology, and gene expression analysis (as in Protocol 7).

Conclusion

The protocols outlined in this application note provide a comprehensive framework for the preclinical evaluation of this compound and other novel PPARδ agonists. By systematically assessing the compound's formulation properties, in vitro potency, selectivity, and functional effects, and ultimately its in vivo efficacy, researchers can build a robust data package to support further drug development. The causal explanations provided for each protocol step are intended to empower scientists to adapt and troubleshoot these methods for their specific research needs.

References

  • INDIGO Biosciences. (n.d.). Panel of Human PPAR Reporter Assays: PPARα, PPARδ, & PPARγ. Retrieved from [Link]

  • Scientist.com. (n.d.). Panel of Human PPAR Reporter Assays: PPARa, PPARd, & PPARg. Retrieved from [Link]

  • Tanaka, T., Yamamoto, J., Iwasaki, S., Asaba, H., Hamura, H., Ikeda, Y., ... & Katayama, S. (2003). Activation of peroxisome proliferator-activated receptor δ induces fatty acid β-oxidation in skeletal muscle and attenuates metabolic syndrome. Proceedings of the National Academy of Sciences, 100(26), 15924-15929.
  • Wang, Y. X., Lee, C. H., Tiep, S., Yu, R. T., Ham, J., Kang, H., & Evans, R. M. (2004). Peroxisome-proliferator-activated receptor δ activates fat metabolism to prevent obesity. Cell, 113(2), 159-170.
  • Bar-David, E., Che, J., Dror, O., Ghattas, M. A., Seessle, K., & Gilon, C. (2019). Discovering highly selective and diverse PPAR-delta agonists by ligand based machine learning and structural modeling. Scientific reports, 9(1), 1-13.
  • INDIGO Biosciences. (n.d.). Human PPAR Delta (PPARd) Reporter Assay Kit. Retrieved from [Link]

  • Lee, C. H., Olson, P., Hevener, A., Mehl, I., Chong, L. W., Olefsky, J. M., & Evans, R. M. (2006). PPARδ regulates glucose metabolism and insulin sensitivity. Proceedings of the National Academy of Sciences, 103(9), 3444-3449.
  • Rotman, N., & Wahli, W. (2010). Mouse models of metabolic syndrome. Drug discovery today: disease models, 7(1-2), 3-10.
  • Pan-PPAR agonist beneficial effects in overweight mice fed a high-fat high-sucrose diet. (2008). American Journal of Physiology-Endocrinology and Metabolism, 294(5), E928-E936.
  • Luciferase reporter assay of PPAR activation in COS-7 cells. (n.d.). ResearchGate. Retrieved from [Link]

  • Cellular and biophysical pipeline for peroxisome proliferator-activated receptor (PPAR) delta agonist screening. (n.d.). Longdom Publishing. Retrieved from [Link]

  • Tateno, T., Uto, K., Toyota, M., Takada, H., Itoh, T., & Kanda, H. (2007). Gene expression profiling of potential peroxisome proliferator-activated receptor (PPAR) target genes in human hepatoblastoma cell lines inducibly expressing different PPAR isoforms. BMC molecular biology, 8(1), 1-18.
  • PubChem. (n.d.). GW501516. Retrieved from [Link]

  • RayBiotech. (n.d.). Human PPAR-delta Transcription Factor Activity Assay Kit. Retrieved from [Link]

  • Skarzynski, D. J., Mlodawska, W., & Okuda, K. (2021). PPARβ/δ Ligands Regulate Oxidative Status and Inflammatory Response in Inflamed Corpus Luteum—An In Vitro Study. International journal of molecular sciences, 22(16), 8847.
  • van der Velden, J. L., Baczko, I., van der Nagel, R., & van der Meer, P. (2016). Activation of PPARδ signaling improves skeletal muscle oxidative metabolism and endurance function in an animal model of ischemic left ventricular dysfunction. Journal of Applied Physiology, 121(4), 849-858.
  • Adipocyte glucose uptake. (n.d.). ResearchGate. Retrieved from [Link]

  • Fan, W., Waizenegger, W., Lin, C. S., Sorrentino, V., He, M. X., Wall, C. E., ... & Liesa, M. (2017). PPARδ promotes running endurance by preserving glucose. Cell metabolism, 25(5), 1186-1193.
  • Batista, F. A. H., Trivella, D. B. B., Bernardes, A., Gratieri, J., de Oliveira, P. S. L., & Polikarpov, I. (2013). Structural insights into human peroxisome proliferator activated receptor delta (PPAR-delta) selective ligand binding. PloS one, 8(4), e60643.
  • Zhao, P., Liang, X., Wang, X., & Bi, G. (2010). Luciferase reporter assay system for deciphering GPCR pathways. Current chemical genomics, 4, 82.
  • Liu, R., Li, X., Zhang, Z., Zhou, L., Qi, L., Liu, S., ... & Xu, Y. (2020). Discovery of novel peroxisome proliferator-activated receptor α (PPARα) agonists by virtual screening and biological evaluation. Journal of medicinal chemistry, 63(6), 3063-3083.
  • PPARδ Agonism Activates Fatty Acid Oxidation via PGC-1α but Does Not Increase Mitochondrial Gene Expression and Function. (2009). ResearchGate. Retrieved from [Link]

  • DNA Primers Used for Analysis of Selected PPAR-Target Genes. (n.d.). ResearchGate. Retrieved from [Link]

  • Tanaka, T., Yamamoto, J., Iwasaki, S., Asaba, H., Hamura, H., Ikeda, Y., ... & Katayama, S. (2003). Activation of peroxisome proliferator-activated receptor δ induces fatty acid β-oxidation in skeletal muscle and attenuates metabolic syndrome. Proceedings of the National Academy of Sciences, 100(26), 15924-15929.
  • Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug. (2022). Frontiers in Endocrinology, 13, 965459.
  • Kleiner, S., Nguyen-Tran, V., Bare, O., Huang, X., Spiegelman, B., & Puigserver, P. (2009). PPARδ agonism activates fatty acid oxidation via PGC-1α but does not increase mitochondrial gene expression and function. Journal of Biological Chemistry, 284(28), 18624-18633.
  • Bar-David, E., Che, J., Dror, O., Ghattas, M. A., Seessle, K., & Gilon, C. (2019). Discovering highly selective and diverse PPAR-delta agonists by ligand based machine learning and structural modeling. Scientific reports, 9(1), 1-13.
  • Di-Poï, N., & Michalik, L. (2009). Integrative and systemic approaches for evaluating PPARβ/δ (PPARD) function. PPAR research, 2009.
  • Vang, O., Ahmad, Z., & Dhurandhar, N. V. (2010).
  • Turza, A., Bosca, M., Muresan-Pop, M., Mare, L., Borodi, G., & Popescu, V. (2022). Novel Solid Forms of Cardarine/GW501516 and Their Characterization by X-Ray Diffraction, Thermal, Computational, FTIR, and UV Analysis. Molecules, 27(10), 3123.
  • Bianchi, V. E., & Locatelli, V. (2023). GW501516 (Cardarine): Pharmacological and Clinical Effects. Genetics & Molecular Medicine, 5(1), 1-12.
  • Jung, F., Götte, M., & Kalesse, M. (2005). A short and efficient synthesis of the pharmacological research tool GW501516 for the peroxisome proliferator-activated receptor delta. Tetrahedron letters, 46(20), 3467-3469.
  • Turza, A., Bosca, M., Muresan-Pop, M., Mare, L., Borodi, G., & Popescu, V. (2022). Five Novel Polymorphs of Cardarine/GW501516 and Their Characterization by X-ray Diffraction, Computational Methods, Thermal Analysis and a Pharmaceutical Perspective. Pharmaceutics, 14(5), 1047.
  • Comprehensive Gene Expression Analysis of Peroxisome Proliferator-treated Immortalized Hepatocytes. (2004). Cancer Research, 64(19), 7127-7135.

Sources

Application Note: Quantitative Analysis of 5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furoic acid is a novel carboxylic acid derivative with potential therapeutic applications. As with any drug candidate, robust and reliable analytical methods for its quantification in various matrices, including bulk drug substance, formulated products, and biological fluids, are paramount for pharmacokinetic, toxicokinetic, and quality control studies. This document provides a comprehensive guide to the development and validation of analytical methods for this compound, focusing on High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocols described herein are grounded in established principles of analytical chemistry and adhere to international regulatory guidelines.[1][2][3][4]

The molecular structure of this compound, featuring a furoic acid moiety and an indan group, suggests that the compound possesses a strong chromophore, making it amenable to UV detection. For high-sensitivity applications, such as the analysis of biological samples, LC-MS/MS is the method of choice due to its superior selectivity and lower limits of detection.

Part 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique suitable for the quantification of this compound in drug substance and formulation analysis. The method's principle relies on the separation of the analyte from potential impurities and degradation products on a reversed-phase column, followed by detection based on its ultraviolet absorbance.

Rationale for Method Development

The selection of a reversed-phase C18 column is based on the non-polar nature of the indan moiety and the overall moderate polarity of the molecule. An acidic mobile phase is proposed to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. Acetonitrile is chosen as the organic modifier due to its favorable UV transparency and elution strength. The detection wavelength will be selected based on the UV spectrum of the analyte, corresponding to its maximum absorbance.

Experimental Protocol: HPLC-UV

1. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid (or phosphoric acid), analytical grade.

  • Reference standard of this compound.

2. Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength To be determined by UV scan (likely around 254 nm)
Run Time 15 minutes

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve the reference standard in methanol.

  • Working Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Sample Preparation: Dissolve the drug substance or formulation in methanol to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

4. Method Validation: The method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1][4][5][6]

Part 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For the quantification of this compound in biological matrices such as plasma or urine, LC-MS/MS offers unparalleled sensitivity and selectivity.[7][8][9] This is crucial for pharmacokinetic studies where analyte concentrations are often very low.

Causality in Experimental Choices

The use of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode allows for the specific detection of the analyte by monitoring a precursor-to-product ion transition. Electrospray ionization (ESI) in negative mode is proposed due to the presence of the acidic furoic acid moiety, which readily deprotonates to form a [M-H]⁻ ion. A stable isotope-labeled internal standard is recommended to compensate for matrix effects and variations in sample processing.

Experimental Workflow Diagram

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample is Add Internal Standard plasma->is ppt Protein Precipitation (e.g., Acetonitrile) is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute injection UPLC Injection reconstitute->injection Inject Supernatant separation C18 Column Separation injection->separation ionization ESI Source (Negative Mode) separation->ionization ms_analysis MRM Detection ionization->ms_analysis data Quantification ms_analysis->data Data Acquisition

Caption: LC-MS/MS workflow for bioanalytical quantification.

Experimental Protocol: LC-MS/MS

1. Instrumentation and Materials:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Acetonitrile and methanol (LC-MS grade).

  • Formic acid and ammonium acetate (LC-MS grade).

  • Reference standard and stable isotope-labeled internal standard.

2. LC and MS Conditions:

ParameterCondition
Mobile Phase A 5 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode ESI Negative
MRM Transitions To be determined by infusion of the standard. A hypothetical transition could be m/z 299 -> 111
Internal Standard Stable isotope-labeled analog (e.g., D4-labeled)

3. Sample Preparation (Plasma):

  • To 50 µL of plasma, add 10 µL of internal standard solution.

  • Add 200 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a new plate and evaporate to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of 50:50 water:acetonitrile.

  • Inject into the LC-MS/MS system.

4. Bioanalytical Method Validation: The method must be validated in accordance with the FDA Bioanalytical Method Validation Guidance for Industry.[2][3][10][11] This includes assessing selectivity, sensitivity, matrix effect, recovery, calibration curve, accuracy, precision, and stability.

Data Presentation: Validation Summary (Hypothetical)
Validation ParameterAcceptance CriteriaHypothetical Result
Linearity (r²) ≥ 0.990.998
Lower Limit of Quantification (LLOQ) S/N ≥ 10, Accuracy ±20%, Precision ≤20%0.5 ng/mL
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 8%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 10%
Accuracy (% Bias) Within ±15% (±20% at LLOQ)-5% to +7%
Matrix Effect CV ≤ 15%8.5%
Recovery Consistent and precise> 85%

Logical Framework for Method Selection

The choice between HPLC-UV and LC-MS/MS is dictated by the intended application and the required sensitivity.

G start Start: Need to Quantify Analyte matrix What is the sample matrix? start->matrix sensitivity What is the required sensitivity? matrix->sensitivity Drug Substance / Formulation lcmsms Use LC-MS/MS Method matrix->lcmsms Biological Fluid (Plasma, Urine) sensitivity->lcmsms Low Concentration (<1 µg/mL) hplcuv Use HPLC-UV Method sensitivity->hplcuv High Concentration (>1 µg/mL)

Sources

Application Notes & Protocols for In Vivo Evaluation of 5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: A Novel Synthetic Molecule for Metabolic Disease Research

5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furoic acid, hereinafter referred to as "Compound X," is a novel synthetic small molecule with potential therapeutic applications in metabolic diseases. Its unique structure, combining a furoic acid moiety with a dihydro-indenyl tail, suggests a possible interaction with nuclear receptors that regulate metabolism. Furoic acid derivatives have been explored for a range of bioactivities, including anti-inflammatory and antihyperglycemic effects, while the inden-yloxy group provides a rigid, lipophilic scaffold that may enhance ligand-receptor interactions.[1][2]

This document provides a comprehensive guide for the in vivo evaluation of Compound X, based on the hypothesis that it acts as a selective Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) agonist. PPARγ is a master regulator of adipogenesis, lipid metabolism, and insulin sensitivity, making it a key therapeutic target for type 2 diabetes and other metabolic disorders.[3][4] These application notes are designed to provide researchers with the foundational knowledge and detailed protocols to investigate the therapeutic potential of Compound X in a preclinical setting.

Part 1: Hypothesized Mechanism of Action

Compound X is hypothesized to function as a selective agonist of PPARγ. Upon entering the cell, it is believed to bind to the ligand-binding domain of PPARγ, which exists as a heterodimer with the Retinoid X Receptor (RXR). This binding event induces a conformational change in the PPARγ-RXR complex, leading to the recruitment of co-activator proteins and subsequent binding to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[5]

The activation of this signaling cascade is predicted to upregulate the expression of genes involved in:

  • Insulin Sensitization: Enhancing glucose uptake in peripheral tissues.

  • Adipogenesis: Promoting the differentiation of pre-adipocytes into mature, insulin-sensitive adipocytes.

  • Lipid Metabolism: Increasing fatty acid uptake and storage, and reducing circulating free fatty acids.

This proposed mechanism suggests that Compound X could ameliorate the key pathological features of insulin resistance and dyslipidemia.

PPAR_Pathway cluster_cell Target Cell (e.g., Adipocyte) Compound_X Compound X PPARg_RXR PPARγ-RXR Heterodimer Compound_X->PPARg_RXR Binds & Activates PPRE PPRE (Promoter Region) PPARg_RXR->PPRE Binds to DNA Target_Genes Target Genes (e.g., GLUT4, Adiponectin) PPRE->Target_Genes Initiates Transcription Metabolic_Effects Improved Insulin Sensitivity Enhanced Lipid Metabolism Target_Genes->Metabolic_Effects Leads to workflow acclimatization Acclimatization (1 week) diet_induction Diet Induction (8-12 weeks) acclimatization->diet_induction randomization Randomization & Baseline Measurements diet_induction->randomization treatment Treatment Period (4 weeks, daily PO) randomization->treatment interim_monitoring Weekly Monitoring (Body Weight, Food Intake) treatment->interim_monitoring final_tests Terminal Procedures (OGTT, Blood Collection) treatment->final_tests necropsy Necropsy & Tissue Collection final_tests->necropsy

Caption: High-level experimental workflow for the in vivo study.

Step-by-Step Methodology
  • Acclimatization & Diet Induction:

    • Upon arrival, house male C57BL/6J mice (6 weeks old) in a temperature and humidity-controlled facility with a 12-hour light/dark cycle. [6] * Provide standard chow and water ad libitum for one week.

    • After acclimatization, switch the diet for the DIO groups to the high-fat diet (60% kcal from fat). The lean control group remains on the standard chow. Continue this diet for 8-12 weeks. [7][6]

  • Baseline Measurements and Randomization:

    • After the diet induction period, measure baseline body weight and fasting blood glucose.

    • Randomize HFD-fed mice into treatment groups based on body weight to ensure no significant differences between groups at the start of treatment.

  • Treatment Period:

    • Prepare fresh formulations of Compound X and vehicle daily.

    • Administer the assigned treatment to each mouse via oral gavage once daily for 28 days.

    • Monitor body weight and food intake weekly. [7]

  • Metabolic Endpoints and Terminal Procedures:

    • Oral Glucose Tolerance Test (OGTT): On day 26 of treatment, perform an OGTT. Fast the mice for 6 hours, then administer a bolus of glucose (2 g/kg) via oral gavage. Measure blood glucose from a tail nick at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration. [8] * Terminal Blood Collection: On day 28, after an overnight fast, collect terminal blood samples via cardiac puncture under anesthesia. Collect blood into EDTA-coated tubes for plasma preparation.

    • Necropsy and Tissue Collection: Immediately following blood collection, euthanize the animals. Harvest and weigh the liver, epididymal white adipose tissue (eWAT), and inguinal white adipose tissue (iWAT). [9]Snap-freeze tissue samples in liquid nitrogen and store at -80°C for later analysis (e.g., gene expression).

Part 4: Data Analysis and Expected Outcomes

Key Efficacy Endpoints

The efficacy of Compound X will be evaluated based on the following primary and secondary endpoints.

Endpoint CategorySpecific MeasurementExpected Outcome with Effective Compound X Treatment
Whole Body Metrics Body Weight ChangeAttenuation of HFD-induced weight gain
Food IntakeNo significant change (to rule out anorexia)
Glucose Homeostasis Fasting Blood Glucose & InsulinReduction towards levels of the lean control group
OGTT Area Under the Curve (AUC)Significant decrease compared to the HFD-vehicle group
Lipid Profile Plasma Triglycerides (TG)Significant reduction
Plasma Total Cholesterol (TC)Potential reduction or modulation
Organ Metrics Liver Weight (and histology)Reduction in hepatomegaly and steatosis
Adipose Tissue Weight (eWAT, iWAT)Modulation of fat pad mass
Gene Expression PPARγ target genes in adipose tissue (e.g., Adiponectin, GLUT4)Upregulation of expression
Statistical Analysis
  • Data should be presented as mean ± SEM.

  • Statistical significance between groups can be determined using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) for multiple comparisons.

  • A p-value of <0.05 is typically considered statistically significant.

Conclusion

This guide provides a robust framework for the initial in vivo characterization of this compound (Compound X) as a potential therapeutic agent for metabolic diseases. By following these protocols, researchers can generate the critical efficacy data needed to validate its hypothesized mechanism of action as a PPARγ agonist and support its further development. The self-validating nature of this experimental design, which includes both lean and obese controls as well as a positive control, ensures the generation of reliable and interpretable data.

References

  • Diet-induced obesity murine model. (2018). protocols.io. [Link]

  • Lin, Y., et al. (n.d.). A Mouse Model of Diet-Induced Obesity and Insulin Resistance. SpringerLink. [Link]

  • A Mouse Model of Diet-Induced Obesity and Insulin Resistance. (n.d.). Bio-protocol. [Link]

  • Obesity, Diet-Induced. (n.d.). Pharmacology Discovery Services. [Link]

  • Phelan, J. (2016). C57BL/6 DIO 101: Best Practices for Diet Induced Obesity in Mice. Taconic Biosciences. [Link]

  • A quantitative analysis of statistical power identifies obesity endpoints for improved in vivo preclinical study design. (2017). ResearchGate. [Link]

  • Blednov, Y. A., et al. (2015). PPAR agonists: I. Role of receptor subunits in alcohol consumption in male and female mice. Alcohol, 49(8), 787-796. [Link]

  • Synthesis of Novel Heterocyclic Analogs of 5-(4-Methylcarboxamido-phenyl)-2-furoic acid as Potent Antimicrobial Agents. (n.d.). ResearchGate. [Link]

  • (PDF) Synthesis and biological activities of furan derivatives. (n.d.). ResearchGate. [Link]

  • Rogue, A., et al. (2010). Gene Expression Changes Induced by PPAR Gamma Agonists in Animal and Human Liver. PPAR Research, 2010, 384894. [Link]

  • In vivo spectroscopy to concurrently characterize five metabolic and vascular endpoints relevant to aggressive breast cancer. (2024). National Institutes of Health. [Link]

  • Ghasemi, F., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Evidence-Based Complementary and Alternative Medicine, 2020, 9342786. [Link]

  • Wallace, J. M., et al. (2007). The Effect of PPARα, PPARδ, PPARγ, and PPARpan Agonists on Body Weight, Body Mass, and Serum Lipid Profiles in Diet-Induced Obese AKR/J Mice. PPAR Research, 2007, 96459. [Link]

  • Oral administration of a PPAR-δ agonist to rodents worsens, not improves, maximal insulin-stimulated glucose transport in skeletal muscle of different fibers. (2007). American Journal of Physiology-Endocrinology and Metabolism, 293(3), E744-E751. [Link]

  • (PDF) In vivo spectroscopy to concurrently characterize five metabolic and vascular endpoints relevant to aggressive breast cancer. (n.d.). ResearchGate. [Link]

  • The In Vitro and In Vivo Anti-Inflammatory Effects of a Phthalimide PPAR-γ Agonist. (2017). Marine Drugs, 15(1), 7. [Link]

  • (PDF) Experimental approaches to study PPARγ agonists as antidiabetic drugs. (n.d.). ResearchGate. [Link]

  • In Vivo and in Vitro Studies of a Functional Peroxisome Proliferator-activated Receptor γ Response Element in the Mouse pdx-1 Promoter. (2005). Journal of Biological Chemistry, 280(36), 31508-31515. [Link]

Sources

high-throughput screening assays for 5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furoic acid analogs

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to High-Throughput Screening Assays for Agonists of GPR40/FFAR1 from the 5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furoic Acid Analog Series

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the design and execution of high-throughput screening (HTS) campaigns to identify and characterize novel agonists for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), from chemical libraries based on the this compound scaffold. GPR40 is a clinically validated target for the treatment of type 2 diabetes, primarily due to its role in potentiating glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.[1][2] This document details the underlying biology of GPR40 signaling, outlines a strategic HTS cascade, and provides step-by-step protocols for robust primary, secondary, and counter-screening assays.

Introduction: GPR40 as a Therapeutic Target

G protein-coupled receptors (GPCRs) are the most intensively studied drug targets, accounting for a significant portion of all approved therapeutic drugs.[3][4] GPR40 (FFAR1) is a member of this family and is predominantly expressed in pancreatic β-cells.[1] It is activated by medium- and long-chain free fatty acids (FFAs), which function as its endogenous ligands.[2] The activation of GPR40 by an agonist triggers a signaling cascade that amplifies insulin secretion only in the presence of elevated glucose levels.[2][5] This glucose-dependent mechanism is highly advantageous as it minimizes the risk of hypoglycemia, a common and dangerous side effect associated with many other anti-diabetic medications.[2]

Analogs of this compound represent a chemical series with demonstrated potential for potent and selective GPR40 agonism. Identifying lead compounds from this series requires a robust and efficient screening strategy to evaluate large numbers of analogs for their potency, efficacy, and specificity.[6]

The GPR40 Signaling Cascade: A Dual Pathway

Upon agonist binding, GPR40 undergoes a conformational change that initiates intracellular signaling. The receptor is known to couple to at least two distinct G-protein pathways, a crucial consideration for assay design.

  • Primary Gαq Pathway: The canonical signaling pathway for GPR40 involves coupling to the Gαq protein.[1] This activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) and a rapid increase in intracellular calcium concentration ([Ca2+]i).[2][7] This calcium transient is a key event in potentiating insulin granule exocytosis.

  • Biased Gαs Pathway: Interestingly, some synthetic GPR40 agonists have been shown to induce signaling through the Gαs pathway in addition to the Gαq pathway.[8] Gαs activation stimulates adenylyl cyclase, leading to the production of cyclic adenosine monophosphate (cAMP).[9] This phenomenon, known as "biased agonism," where a ligand preferentially activates one pathway over another, is of increasing interest in GPCR drug discovery.[3] Compounds that activate both Gq and Gs pathways may lead to more robust incretin secretion and superior therapeutic effects.[8]

A comprehensive screening campaign should therefore aim to detect activation of both pathways.

GPR40_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Furoic Acid Analog (Agonist) GPR40 GPR40/FFAR1 Receptor Agonist->GPR40 Binds Gq Gαq GPR40->Gq Activates Gs Gαs (Biased Agonism) GPR40->Gs Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates AC Adenylyl Cyclase (AC) Gs->AC Stimulates IP3 IP3 PLC->IP3 Cleaves from PIP2 cAMP ↑ cAMP AC->cAMP Synthesizes from ATP PIP2 PIP2 Ca ↑ [Ca2+]i IP3->Ca Induces Release Response Glucose-Stimulated Insulin Secretion Ca->Response ATP ATP cAMP->Response HTS_Workflow cluster_0 Screening Campaign Compound_Library Furoic Acid Analog Library (>10,000 Compounds) Primary_Screen Primary Screen: Calcium Mobilization Assay (Protocol 1) Compound_Library->Primary_Screen Hits Initial Hits (~1-3% of Library) Primary_Screen->Hits Identifies Confirmation Hit Confirmation & Dose-Response Hits->Confirmation Secondary_Screen Secondary Screens: • IP-One Assay (Protocol 2) • cAMP Assay (Protocol 3) Confirmation->Secondary_Screen Filters Confirmed_Hits Confirmed Gq/Gs Actives Secondary_Screen->Confirmed_Hits Confirms MoA Counter_Screen Counter & Selectivity Screens: • Parental Cell Line (Protocol 4) • Orthogonal GPCR Panels Confirmed_Hits->Counter_Screen Validated_Leads Validated, Selective Leads (For SAR & Lead Optimization) Counter_Screen->Validated_Leads Ensures Specificity

Figure 2: Strategic workflow for an HTS campaign.
Screening Stage Assay Principle Purpose Key Parameters
Primary Screen Calcium MobilizationRapidly identify compounds that activate the Gαq pathway. High-throughput and cost-effective. [10]Z'-factor, Signal-to-Background (S/B), Hit Rate
Secondary Screens IP-One (HTRF)Confirm Gαq activation by measuring a stable downstream metabolite (IP1). [7][11]EC50, Emax
cAMP AccumulationIdentify biased agonists that also activate the Gαs pathway. [8][9]EC50, Emax
Counter-Screens Parental Cell LineEliminate false positives that cause calcium flux independent of GPR40. [12]No activity should be observed.
Selectivity Panel Assays for related GPCRsDetermine compound specificity and rule out off-target effects.IC50 or EC50 at related targets.

Detailed Experimental Protocols

Cell Line Requirement: A recombinant cell line, such as HEK293 or CHO, stably overexpressing human GPR40 is required. A parental cell line (not expressing GPR40) is required for counter-screening. Ready-to-use frozen cells are commercially available. [13]

Protocol 1: Primary HTS - Homogeneous Calcium Mobilization Assay

This assay utilizes a calcium-sensitive fluorescent dye to detect the transient increase in intracellular calcium upon GPR40 activation. It is amenable to 384- and 1536-well formats and is typically read on an instrument like a FLIPR (Fluorometric Imaging Plate Reader). [14] Materials:

  • GPR40-expressing cells

  • Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

  • Calcium-sensitive dye loading solution (e.g., Fluo-4 AM or Cal-520 AM) with probenecid

  • 384-well black, clear-bottom assay plates

  • Compound library plates and control agonist (e.g., Docosahexaenoic acid (DHA) or a known synthetic agonist like AM-1638)[15]

Step-by-Step Methodology:

  • Cell Plating: Seed GPR40-expressing cells into 384-well assay plates at a density of 15,000-25,000 cells per well in 25 µL of culture medium. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading: The next day, remove the culture medium. Add 20 µL of calcium dye loading solution to each well.

  • Incubation: Incubate the plates for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark to allow for dye de-esterification.

  • Compound Addition & Reading: Place the assay plate into the FLIPR instrument. Set the instrument to add 12.5 µL of compound from the source plate while simultaneously reading fluorescence (e.g., Ex: 485 nm, Em: 525 nm).

  • Data Acquisition: Record fluorescence for a baseline reading (typically 10-20 seconds) before compound addition, and continue recording for 2-3 minutes post-addition to capture the peak calcium response.

  • Analysis: The primary response is calculated as the maximum fluorescence signal minus the baseline fluorescence. Hits are identified as compounds that produce a signal significantly above the plate's negative control average (e.g., >3 standard deviations).

Protocol 2: Secondary Screen - IP-One HTRF Assay

This assay quantifies the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3. It uses Homogeneous Time-Resolved Fluorescence (HTRF) for detection, providing a robust, cumulative signal. [7][11] Materials:

  • GPR40-expressing cells

  • IP-One HTRF assay kit (containing IP1-d2 conjugate and anti-IP1-cryptate antibody)

  • Stimulation buffer (provided in kit)

  • 384-well low-volume white assay plates

  • Test compounds in a dose-response format

Step-by-Step Methodology:

  • Cell Preparation: Harvest and resuspend GPR40 cells in the kit's stimulation buffer to the recommended concentration.

  • Assay Reaction: In the assay plate, add 5 µL of cells, followed by 5 µL of test compound at various concentrations.

  • Incubation: Incubate the plate for 60 minutes at 37°C to allow for IP1 accumulation.

  • Lysis & Detection: Add 5 µL of the IP1-d2 conjugate, followed by 5 µL of the anti-IP1-cryptate antibody to each well.

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Plate Reading: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm. The ratio of these signals is used to determine the amount of IP1 produced.

  • Analysis: Plot the HTRF ratio against the compound concentration and fit to a four-parameter logistic equation to determine EC50 and Emax values.

Protocol 3: Secondary Screen - cAMP Accumulation Assay

This assay is critical for identifying biased agonists that activate the Gs pathway. Bioluminescence-based biosensors (e.g., GloSensor) or HTRF-based kits are commonly used. [16][17] Materials:

  • GPR40-expressing cells (ideally also expressing a cAMP biosensor)

  • cAMP assay kit (e.g., Promega cAMP-Glo™)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation

  • Control Gs-activating ligand (e.g., Forskolin)

  • Test compounds in a dose-response format

Step-by-Step Methodology:

  • Cell Plating: Plate cells in 384-well white assay plates and incubate overnight.

  • Compound Stimulation: Add compounds at various concentrations in the presence of a PDE inhibitor. Incubate for 30 minutes at room temperature.

  • Lysis & Detection Reagent: Add the cAMP detection reagent (which includes a lysis buffer and the components for the enzymatic reaction).

  • Incubation: Incubate for 20 minutes at room temperature to stabilize the luminescent signal.

  • Plate Reading: Measure luminescence using a plate reader.

  • Analysis: A decrease in luminescence (for competitive immunoassays) or an increase (for biosensors) indicates cAMP production. Calculate EC50 and Emax values from dose-response curves.

Protocol 4: Counter-Screen using Parental Cell Line

This is a critical validation step. The primary calcium mobilization assay (Protocol 1) is repeated exactly, but using the parental cell line that does not express the GPR40 receptor.

Methodology:

  • Follow the exact procedure outlined in Protocol 1 .

  • Expected Outcome: True GPR40 agonists should show no activity in the parental cell line.

  • Interpretation: Any compound that elicits a calcium response in this assay is considered a false positive and is likely acting on an endogenous target in the host cell or disrupting the cell membrane. [12]These compounds should be eliminated from further consideration.

References

  • Advances in G Protein-Coupled Receptor High-throughput Screening - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Recent progress in assays for GPCR drug discovery. (2021). American Journal of Physiology-Cell Physiology. [Link]

  • GPR40: A therapeutic target for mediating insulin secretion (Review). (2017). Spandidos Publications. [Link]

  • Recent progress in assays for GPCR drug discovery. (n.d.). Ingenta Connect. [Link]

  • GPCR Assay Services. (n.d.). Reaction Biology. [Link]

  • Functional G Protein-Coupled Receptor Assays for Primary and Secondary Screening. (2005). Ingenta Connect. [Link]

  • High-Throughput Screening of GPCRs for Drug Discovery. (n.d.). Celtarys. [Link]

  • GPCR Functional Assays, Understanding On/Off-target Activity. (n.d.). Eurofins Discovery. [Link]

  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. (2024). MDPI. [Link]

  • Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. (2021). Frontiers. [Link]

  • High-Throughput GPCR Assay Development. (2021). Agilent. [Link]

  • Regulation and mechanism of action of FFAR1/GPR40. (n.d.). The Physiological Society. [Link]

  • What are GPR40 agonists and how do they work? (2024). Patsnap Synapse. [Link]

  • Signaling pathway of GRP40 for insulin secretion. (n.d.). ResearchGate. [Link]

  • Comparison of Various Cell-Based Assays for GPCR Screening. (n.d.). ResearchGate. [Link]

  • GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo. (2017). National Center for Biotechnology Information. [Link]

  • High-Throughput Screening Assays for Drug Discovery. (2025). BellBrook Labs. [Link]

  • Ready-to-Assay FFA1/GPR40 Free Fatty Acid Receptor Frozen Cells. (n.d.). DiscoverX. [Link]

  • High-Throughput Screening (HTS) Services. (n.d.). Charles River Laboratories. [Link]

  • A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. (2010). Anticancer Research. [Link]

  • High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. (n.d.). PubMed Central. [Link]

  • The High-Throughput Screening Transformation in Modern Drug Development. (2025).
  • GPCR Signaling Assays. (n.d.). Indigo Biosciences. [Link]

  • Identification and Pharmacological Characterization of Multiple Allosteric Binding Sites on the Free Fatty Acid 1 Receptor. (2024). bioRxiv. [Link]

  • High-Throughput Screening Assays. (n.d.). Assay Genie. [Link]

  • Discovery of 5-[5-fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor... (2003). PubMed. [Link]

  • Optimization of GPR40 Agonists for Type 2 Diabetes. (2014). ACS Medicinal Chemistry Letters. [Link]

  • Development of a High-Throughput Screening-Compatible Assay for Discovery of GPR3 Inverse Agonists Using a cAMP Biosensor. (2019). PubMed. [Link]

  • High-Throughput Screening to Identify Quality Hits Quickly. (n.d.). Eurofins Discovery. [Link]

  • Constitutive activity of GPR40/FFA1 intrinsic or assay dependent? (2013). PubMed. [Link]

  • Human Free Fatty Acid Receptor 1 (FFAR1) ELISA Kit. (n.d.). kbDNA. [Link]

  • Selective synthesis of 2-furoic acid and 5-hydroxymethyl-2-furancarboxylic acid from bio-based furans by recombinant Escherichia coli cells. (n.d.). ResearchGate. [Link]

  • Discovery of 5-[5-Fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid (2-Diethylaminoethyl)amide... (2003). ResearchGate. [Link]

  • 5-Hydroxymethyl-2-furoic acid. (n.d.). PubChem. [Link]

  • Mechanism of formation of 5-formyl-2-furoic acid (9) from HexA model... (n.d.). ResearchGate. [Link]

  • Synthesis of Novel Heterocyclic Analogs of 5-(4-Methylcarboxamido-phenyl)-2-furoic acid as Potent Antimicrobial Agents. (2025). ResearchGate. [Link]

  • Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid. (2022). Weizmann Institute of Science. [Link]

  • Novel non-classical C9-methyl-5-substituted-2,4-diaminopyrrolo-[2,3-d]pyrimidines as potential inhibitors of dihydrofolate reductase... (n.d.). PMC. [Link]

  • 2-(Carboxymethyl)-5-oxo-2,5-dihydro-2-furoic acid. (n.d.). PubChem. [Link]

  • Anti-diabetic Activity of Compound “2-[(trimethylsilyl) oxy] - Methyl Ester (cas)”. (2017). Journal of Basic and Clinical Pharmacy. [Link]

Sources

Troubleshooting & Optimization

solubility issues of 5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furoic acid and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential solubility challenges associated with this compound. By understanding its inherent properties as a carboxylic acid and a furoic acid derivative, we can proactively address and overcome experimental hurdles.

Introduction: Understanding the Solubility Profile

This compound possesses a molecular structure that suggests potential challenges in achieving high aqueous solubility. The presence of the carboxylic acid group offers a handle for pH-dependent solubility, while the relatively large, hydrophobic indan moiety can contribute to poor water solubility. This is a common characteristic among many carboxylic acid drugs, which often require formulation strategies to enhance their dissolution and bioavailability.[1][2]

This guide provides a series of frequently asked questions (FAQs) and troubleshooting protocols to systematically address and resolve solubility issues you may encounter during your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I'm having difficulty dissolving this compound in aqueous buffers for my in vitro assays. What are my initial steps?

A1: Initial Troubleshooting Workflow

Low aqueous solubility is the most common initial challenge. As a carboxylic acid, the solubility of this compound is highly dependent on the pH of the medium. The carboxylic acid group is ionizable, and its protonated (neutral) form is typically less soluble than its deprotonated (anionic) form.[3]

Troubleshooting Workflow: Initial Solubility Issues

A Start: Undissolved Compound B Increase pH of Aqueous Buffer (e.g., to pH 7.4 or higher) A->B C Is the compound soluble? B->C D Yes: Proceed with Experiment C->D Yes E No: Consider Co-solvents C->E No F Add a small percentage (1-10%) of a water-miscible organic solvent (e.g., DMSO, ethanol, PEG 400) E->F G Is the compound soluble? F->G H Yes: Proceed with Experiment (Note: Verify solvent compatibility with assay) G->H Yes I No: Advanced Strategies Needed G->I No

Caption: Initial troubleshooting workflow for solubility issues.

Detailed Explanation:

  • pH Adjustment: The first and most straightforward approach is to increase the pH of your aqueous solution. By raising the pH above the compound's pKa, you will deprotonate the carboxylic acid, forming a more soluble carboxylate salt. A starting point is to use a buffer at a physiological pH of 7.4. If solubility is still limited, you can cautiously increase the pH further, keeping in mind the stability of your compound and the requirements of your experimental system.[3]

  • Use of Co-solvents: If pH adjustment alone is insufficient, the addition of a small amount of a water-miscible organic co-solvent can significantly enhance solubility.[3] Common co-solvents include dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycol 400 (PEG 400). It is crucial to start with a low percentage (e.g., 1-5%) and gradually increase if necessary, as high concentrations of organic solvents can interfere with biological assays. Always run a vehicle control in your experiments to account for any effects of the co-solvent.

Q2: I need to prepare a stock solution of the compound. What solvents should I consider?

A2: Solvent Selection for Stock Solutions

For creating a concentrated stock solution, it is generally advisable to use an organic solvent in which the compound is freely soluble. Based on data for similar furoic acid derivatives, the following solvents are good starting points:[4][5]

SolventExpected SolubilityNotes
Dimethyl Sulfoxide (DMSO) HighA common solvent for preparing stock solutions for biological assays. Ensure the final concentration in your assay is low (typically <0.5%) to avoid toxicity.
Ethanol HighA good alternative to DMSO. Evaporates more readily.
Dimethylformamide (DMF) HighAnother suitable organic solvent.

Protocol for Preparing a Stock Solution:

  • Accurately weigh the desired amount of this compound.

  • Add the chosen organic solvent (e.g., DMSO) dropwise while vortexing or sonicating until the compound is fully dissolved.

  • Store the stock solution as recommended on the product datasheet, typically at -20°C or -80°C, protected from light and moisture.

Q3: My compound is precipitating out of solution during my experiment. What could be the cause and how can I prevent it?

A3: Addressing Precipitation Issues

Precipitation during an experiment can occur due to several factors:

  • Change in pH: Diluting a stock solution prepared in a basic buffer into a more acidic medium can cause the compound to protonate and precipitate.

  • "Salting Out": High concentrations of salts in your experimental buffer can decrease the solubility of the compound.

  • Temperature Changes: A decrease in temperature can lead to precipitation if the solution is near its saturation point.

  • Interaction with other components: The compound may interact with other molecules in your assay medium, leading to the formation of an insoluble complex.

Preventative Measures:

  • Maintain pH: Ensure that the pH of your final experimental solution is one at which the compound is soluble.

  • Pre-warm solutions: If your experiments are conducted at a specific temperature (e.g., 37°C), pre-warming your buffers before adding the compound can help maintain its solubility.

  • Use of Solubilizing Excipients: For more persistent precipitation issues, consider the use of solubilizing excipients such as cyclodextrins. These molecules have a hydrophobic interior and a hydrophilic exterior and can form inclusion complexes with poorly soluble compounds, enhancing their aqueous solubility.[2][6]

Advanced Solutions for Solubility Enhancement

For challenging applications such as in vivo studies or the development of oral formulations, more advanced strategies may be necessary. These methods aim to modify the physicochemical properties of the compound to improve its dissolution rate and overall solubility.

Salt Formation

Converting the carboxylic acid to a salt is a common and effective method to significantly increase aqueous solubility.[1] This involves reacting the acidic compound with a suitable base to form a more soluble salt.

Common Counter-ions for Salt Formation:

  • Sodium (Na⁺)

  • Potassium (K⁺)

  • Calcium (Ca²⁺)

  • Tromethamine (Tris)

  • Various amines

Workflow for Salt Formation Feasibility:

A Start: Poorly Soluble Acid B Select a suitable base (e.g., NaOH, KOH, Tris) A->B C React acid with equimolar amount of base in a suitable solvent B->C D Isolate the resulting salt (e.g., by evaporation or anti-solvent precipitation) C->D E Characterize the salt (e.g., NMR, DSC, XRPD) D->E F Determine aqueous solubility of the salt (Shake-flask method) E->F G Compare solubility to the parent acid F->G H Successful Solubility Enhancement G->H

Caption: Workflow for assessing solubility enhancement via salt formation.

Formation of Amorphous Solid Dispersions

An amorphous solid dispersion involves dispersing the compound in an amorphous state within a hydrophilic polymer matrix.[6][7] The amorphous form of a drug is generally more soluble than its crystalline counterpart due to its higher free energy.

Commonly Used Polymers:

  • Polyvinylpyrrolidone (PVP)

  • Hydroxypropyl methylcellulose (HPMC)

  • Polyethylene glycol (PEG)

Protocol: Preparation of a Solid Dispersion by Solvent Evaporation

  • Dissolve both this compound and the chosen polymer (e.g., PVP) in a common volatile solvent (e.g., methanol or acetone).

  • Remove the solvent under vacuum (e.g., using a rotary evaporator) to obtain a solid film.

  • Further dry the solid film under high vacuum to remove any residual solvent.

  • The resulting solid dispersion can then be characterized and its dissolution properties evaluated.

Cocrystallization

Cocrystallization involves forming a crystalline solid that contains the active compound and a co-former in a stoichiometric ratio within the crystal lattice.[8][9] The co-former is chosen to have favorable interactions (e.g., hydrogen bonding) with the active compound and to improve its physicochemical properties.

Potential Co-formers for Carboxylic Acids:

  • Other carboxylic acids

  • Amides

  • Compounds with hydrogen bond donor/acceptor sites

Experimental Protocol: Standard Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.[10][11]

Materials:

  • This compound

  • Selected solvent (e.g., phosphate-buffered saline pH 7.4)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • Analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of the compound to a vial containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is crucial.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, allow the vials to stand to let the excess solid settle.

  • Carefully withdraw a sample from the supernatant and filter it immediately using a syringe filter to remove any undissolved particles.

  • Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method like HPLC.

  • The determined concentration represents the equilibrium solubility of the compound in that specific solvent at that temperature.

References

  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer. [Link]

  • Overcoming Challenges in Carboxylic Acid Drug Formulations. Patsnap Eureka. [Link]

  • Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. [Link]

  • Method Development & Method Validation for Solubility and Dissolution Curves. CD Formulation. [Link]

  • A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. [Link]

  • solubility experimental methods.pptx. Slideshare. [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. MDPI. [Link]

  • Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids. ResearchGate. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • (PDF) Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Sustainable and efficient production of furoic acid from furfural through amine assisted oxidation with hydrogen peroxide and its implementation for the synthesis of alkyl furoate. RSC Publishing. [Link]

  • 5-Hydroxymethyl-2-furoic acid | C6H6O4 | CID 80642. PubChem. [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC - PubMed Central. [Link]

  • 2-Furoic acid. Wikipedia. [Link]

  • 2-furoic acid. Organic Syntheses Procedure. [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC - PubMed Central. [Link]

  • 2-Furancarboxylic acid | C5H4O3 | CID 6919. PubChem. [Link]

  • Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. RSC Publishing. [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and improve reaction yields. The synthesis, while straightforward in principle, involves a critical Williamson ether synthesis followed by a saponification step, each with potential pitfalls that can significantly impact yield and purity.

The overall synthetic pathway is illustrated below:

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Saponification A 2,3-dihydro-1H- inden-5-ol C Methyl 5-[(2,3-dihydro-1H-inden-5-yloxy) methyl]-2-furoate A->C Base (e.g., K2CO3) Solvent (e.g., DMF) B Methyl 5-(chloromethyl) -2-furoate B->C D Methyl 5-[(2,3-dihydro-1H-inden-5-yloxy) methyl]-2-furoate E 5-[(2,3-dihydro-1H-inden-5-yloxy) methyl]-2-furoic acid D->E 1. Base (e.g., NaOH) MeOH/H2O 2. Acid (e.g., HCl)

Caption: Overall synthetic workflow.

Part 1: Troubleshooting the Williamson Ether Synthesis

The formation of the ether bond between the indanol phenol and the furoate ester is the most critical step for achieving a high overall yield. Low yields in this SN2 reaction are common and can stem from several factors.[1]

Q1: My ether synthesis step has a very low yield (<40%). What are the most common causes?

Low yields typically point to one of three areas: incomplete deprotonation of the starting phenol, poor reactivity of the alkyl halide, or degradation of starting materials/products.

Troubleshooting Flowchart:

G Start Low Yield in Williamson Synthesis Check_SM Unreacted Starting Materials (by TLC/LCMS)? Start->Check_SM Yes_SM YES Check_SM->Yes_SM No_SM NO (Decomposition/Side Products) Check_SM->No_SM Check_Phenol Mainly unreacted 2,3-dihydro-1H-inden-5-ol? Yes_SM->Check_Phenol Fix_Base Problem: Incomplete Deprotonation Solutions: 1. Switch to a stronger base (e.g., NaH). 2. Use a more effective base/solvent combo (e.g., Cs2CO3 in DMF). 3. Ensure anhydrous conditions. Yes_SM->Fix_Base Fix_Reactivity Problem: Poor Reactivity/Decomposition Solutions: 1. Add NaI or KI to catalyze reaction (Finkelstein). 2. Lower reaction temperature to prevent degradation. 3. Increase reaction time. Yes_SM->Fix_Reactivity Fix_Degradation Problem: Degradation Solutions: 1. Lower reaction temperature. 2. Reduce reaction time. 3. Use a milder base. No_SM->Fix_Degradation Check_Phenol->Yes_SM YES Check_Halide Mainly unreacted 5-(chloromethyl)-2-furoate? Check_Phenol->Check_Halide NO Check_Halide->Yes_SM YES Check_Halide->No_SM NO

Caption: Logic for troubleshooting low yield.

Q2: Analysis shows significant unreacted 2,3-dihydro-1H-inden-5-ol. How do I ensure complete reaction?

This strongly suggests that the deprotonation of the phenolic hydroxyl group is insufficient, resulting in a low concentration of the active nucleophile (the phenoxide).

Causality: The Williamson ether synthesis relies on an SN2 attack by an alkoxide or phenoxide on an alkyl halide.[2] If the phenoxide is not formed efficiently, the reaction cannot proceed.

Solutions:

  • Choice of Base: The pKa of a phenol is around 10. You need a base whose conjugate acid has a pKa significantly higher than 10.

    • Moderate Bases (K₂CO₃, Cs₂CO₃): Potassium carbonate is a common and cost-effective choice. Cesium carbonate is more expensive but often gives higher yields due to the "cesium effect," which results in a more "naked" and reactive phenoxide anion.

    • Strong Bases (NaH, KHMDS): Sodium hydride provides irreversible and complete deprotonation. However, it requires strictly anhydrous solvents (e.g., dry THF, DMF) and an inert atmosphere (Nitrogen or Argon) to prevent quenching and potential fire hazards.[1]

  • Solvent Selection: The solvent is critical for facilitating the SN2 reaction.

    • Recommended: Use polar aprotic solvents like DMF or DMSO . These solvents are excellent at solvating the cation (e.g., K⁺, Na⁺) while leaving the phenoxide nucleophile poorly solvated and thus highly reactive.[3]

    • Avoid: Protic solvents like ethanol or water will protonate the phenoxide, shutting down the reaction.

ParameterRecommendation 1 (Standard)Recommendation 2 (High-Yield)Rationale
Base K₂CO₃ (Potassium Carbonate)NaH (Sodium Hydride, 60% in oil)NaH ensures complete, irreversible deprotonation.[1]
Equivalents of Base 1.5 - 2.0 eq.1.2 eq.Use a slight excess to drive the reaction.
Solvent DMF (N,N-Dimethylformamide)Anhydrous DMF or THFPolar aprotic solvents accelerate SN2 reactions.[3]
Temperature 60 - 80 °CRoom Temp to 50 °CHigher temps needed for carbonates; NaH allows for milder conditions.
Q3: The reaction is very slow and TLC analysis shows multiple spots, suggesting decomposition. What can I do?

This issue points to two interconnected problems: the electrophile's reactivity and the stability of the furan moiety. The 5-(chloromethyl)-2-furoate ester can be unstable, especially at elevated temperatures or under strongly basic conditions.[4][5]

Causality: The reaction rate is dependent on the leaving group ability (I > Br > Cl). Chlorine is an adequate leaving group, but the reaction may require forcing conditions (higher heat), which can cause the sensitive furoate ester to degrade.

Solutions:

  • In-Situ Halide Exchange (Finkelstein Reaction): This is a highly effective strategy. Add a catalytic amount (0.1 eq.) or a full equivalent of sodium iodide (NaI) or potassium iodide (KI) to the reaction. The iodide will displace the chloride on the furoate ester in situ, forming the much more reactive 5-(iodomethyl)-2-furoate. This allows the reaction to proceed quickly at a lower temperature, minimizing degradation.

  • Temperature Control: If you observe decomposition, immediately reduce the reaction temperature. For reactions using NaH/NaI, you can often run the reaction at room temperature or with gentle heating (40-50 °C).

  • Monitor Closely: Follow the reaction's progress by TLC or LCMS every 1-2 hours to avoid letting it run too long after completion, which can lead to byproduct formation.

Part 2: Troubleshooting the Saponification (Ester Hydrolysis)

The final step is the hydrolysis of the methyl or ethyl ester to the desired carboxylic acid. This is generally a high-yielding reaction, but issues can arise with reaction completion and product isolation.

Q4: My hydrolysis is incomplete, even after several hours. How can I improve it?

Causality: Saponification is the base-mediated hydrolysis of an ester. Incomplete reaction is usually due to insufficient base, insufficient water, or low temperature. Steric hindrance around the ester can also slow the reaction, although that is not a major factor for this molecule.

Solutions:

  • Increase Base Equivalents: Ensure you are using a sufficient excess of base. A minimum of 2-3 equivalents of NaOH or KOH is recommended to ensure the reaction goes to completion and to maintain basic conditions.

  • Solvent System: A mixture of alcohol (Methanol or Ethanol) and water is ideal. The alcohol helps solubilize the organic ester, while water is required for the hydrolysis itself. A 2:1 or 3:1 mixture of MeOH:H₂O is a good starting point.

  • Temperature: Gently heating the reaction to 40-60 °C will significantly increase the rate of hydrolysis. Monitor by TLC until all the starting ester has been consumed.

Q5: After acidifying the reaction mixture, my product separates as a sticky oil instead of a solid. How should I proceed?

Causality: "Oiling out" is common for organic acids that have a melting point near room temperature or when impurities are present that act as a eutectic mixture.

Solutions:

  • Cooling and Scratching: Ensure the mixture is thoroughly chilled in an ice bath. Use a glass rod to scratch the inside surface of the flask at the solvent-air interface. This can provide nucleation sites to induce crystallization.

  • Add a Seed Crystal: If you have a small amount of solid product from a previous batch, add a tiny crystal to the cooled solution.

  • Solvent Extraction: If crystallization fails, perform a standard work-up. Extract the acidified aqueous layer multiple times with an organic solvent like ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude solid or oil can then be purified by recrystallization.

Part 3: Recommended Experimental Protocols

These protocols are provided as a robust starting point for your experiments.

Protocol 1: Williamson Ether Synthesis (High-Yield Method)
  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂), add anhydrous DMF (10 mL per 1.0 g of indanol).

  • Add 2,3-dihydro-1H-inden-5-ol (1.0 eq.).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes.

  • Add sodium iodide (NaI, 1.0 eq.).

  • Add methyl 5-(chloromethyl)-2-furoate (1.1 eq.) dropwise as a solution in a small amount of anhydrous DMF.

  • Stir the reaction at 50 °C and monitor by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete in 4-8 hours.

  • Work-up: Cool the reaction to 0 °C and cautiously quench by the slow addition of water. Dilute with more water and extract three times with ethyl acetate.

  • Combine the organic layers, wash with water and then brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by flash column chromatography on silica gel.

Protocol 2: Saponification
  • Dissolve the purified methyl ester (1.0 eq.) from the previous step in a 3:1 mixture of methanol and water.

  • Add sodium hydroxide (NaOH, 3.0 eq.) and stir the mixture at 50 °C. Monitor by TLC until the starting material is consumed (typically 2-4 hours).

  • Cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Acidify to pH ~2 by the dropwise addition of 2M hydrochloric acid (HCl). A precipitate should form.

  • Stir the cold slurry for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the filter cake with cold water and dry under vacuum to yield the final product.

  • Purification: If necessary, recrystallize the solid from an ethanol/water or ethyl acetate/hexane solvent system.

References
  • BenchChem. (2025). Improving reaction conditions for Williamson ether synthesis. BenchChem Technical Support.
  • Shi, J., et al. (2019). Selective synthesis of 2-furoic acid and 5-hydroxymethyl-2-furancarboxylic acid from bio-based furans by recombinant Escherichia coli cells.
  • Organic Syntheses. (n.d.). 2-Furancarboxylic acid and 2-Furylcarbinol. Org. Syn. Coll. Vol. 1, p.276. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (2016).
  • Duan, H. (n.d.).
  • Royal Society of Chemistry. (2024). A Comparative Study of 5-(Chloromethyl)furfural and 5-(Hydroxymethyl)furfural. Green Chemistry.
  • Cambridge University Press. (n.d.). Williamson Ether Synthesis. Name Reactions in Organic Synthesis. [Link]

  • Mascal, M. (2025). Dramatic Advancements in the Saccharide to 5-(Chloromethyl)furfural Conversion Reaction. Request PDF.
  • ResearchGate. (n.d.).
  • PubMed. (n.d.). Purification of biomass-derived 5-hydroxymethylfurfural and its catalytic conversion to 2,5-furandicarboxylic Acid.
  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • MDPI. (n.d.).

Sources

troubleshooting common problems in 5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furoic acid experiments

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furoic acid Experiments

Welcome to the technical support center for this compound (CAS No: 375351-99-8)[1]. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and application of this valuable compound. My aim is to provide not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions in your experimental work.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling and properties of this compound.

Q1: What are the basic physical and chemical properties of this compound?

A1: this compound is a solid with a molecular weight of 258.28 g/mol and a molecular formula of C15H14O4[1]. Structurally, it comprises a 2-furoic acid core linked to a 2,3-dihydro-1H-inden-5-ol (5-indanol) moiety via an ether linkage. The furoic acid portion provides a carboxylic acid functional group, making the compound acidic.

Q2: What are the recommended storage conditions and stability of this compound?

Q3: What are the typical solvents for dissolving this compound?

A3: Based on the structure, which contains both polar (carboxylic acid, ether) and non-polar (indan) regions, a range of organic solvents should be effective. For similar compounds like 5-hydroxymethyl-2-furancarboxylic acid, solubility is observed in ethanol, DMSO, and dimethylformamide[2]. For biological assays, preparing a concentrated stock solution in an organic solvent and then diluting it into aqueous buffers is a common practice[2]. It is crucial to ensure the final concentration of the organic solvent is low enough to not interfere with the experiment[2].

Q4: What are the primary applications of this class of compounds?

A4: The 2-furoic acid scaffold is a versatile building block in medicinal chemistry and materials science[5][6]. Derivatives of 2-furoic acid have been investigated for a wide range of biological activities, including as inhibitors of enzymes like acetyl-CoA carboxylase (ACC)[7] and as antimicrobial agents[6]. The indan moiety is also present in various biologically active molecules. The combination of these two pharmacophores in this compound suggests its potential as a therapeutic agent, likely targeting specific enzymes or receptors.

Part 2: Troubleshooting Guides

This section provides in-depth troubleshooting for specific experimental challenges, from synthesis to biological evaluation.

Guide 1: Synthesis via Williamson Ether Synthesis

The most common route to synthesize this compound is a Williamson ether synthesis, reacting a salt of 5-indanol with a suitable 5-(halomethyl)-2-furoic acid ester, followed by saponification.

Problem 1: Low Yield of the Ether-Linked Intermediate.

  • Symptom: After the reaction of 5-indanol with a 5-(halomethyl)-2-furoic acid ester, TLC or LC-MS analysis shows a significant amount of unreacted starting materials or the formation of side products.

  • Causality & Solution:

    • Incomplete Deprotonation of 5-Indanol: The Williamson ether synthesis requires the formation of an alkoxide from the alcohol[8]. Phenols are more acidic than aliphatic alcohols, but a sufficiently strong base is still necessary for complete deprotonation.

      • Recommendation: Use a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). Using weaker bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) may lead to an unfavorable equilibrium.

    • Poor Nucleophilicity of the Indanoxide: While the indanoxide is a reasonably good nucleophile, its reactivity can be solvent-dependent.

      • Recommendation: Employ a polar aprotic solvent such as DMF or DMSO. These solvents solvate the cation but not the alkoxide anion, thereby increasing its nucleophilicity.

    • Side Reactions of the Alkyl Halide: The 5-(halomethyl)-2-furoate is a primary alkyl halide, which is ideal for SN2 reactions[9][10]. However, elimination reactions can still occur, especially with sterically hindered bases or at high temperatures[9][11].

      • Recommendation: Maintain a moderate reaction temperature (e.g., room temperature to 60 °C) and add the alkyl halide slowly to the solution of the indanoxide.

    • Hydrolysis of the Alkyl Halide: The starting material, typically methyl 5-(chloromethyl)-2-furoate, can be susceptible to hydrolysis, especially in the presence of moisture.

      • Recommendation: Ensure all reagents and solvents are anhydrous. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Problem 2: Difficulty in the Saponification of the Furoate Ester.

  • Symptom: After treatment of the ester intermediate with a base (e.g., NaOH or LiOH), the reaction does not go to completion, or degradation of the product is observed.

  • Causality & Solution:

    • Steric Hindrance: The ester group may be sterically hindered, slowing down the rate of hydrolysis.

      • Recommendation: Increase the reaction temperature or use a co-solvent like THF or methanol to improve solubility and facilitate the reaction.

    • Furan Ring Instability: Furan rings can be sensitive to strongly basic conditions, especially at elevated temperatures. This can lead to ring-opening or other degradation pathways.

      • Recommendation: Use milder saponification conditions. Lithium hydroxide (LiOH) in a mixture of THF and water at room temperature is often effective and less harsh than NaOH or KOH at higher temperatures. Monitor the reaction progress closely by TLC or LC-MS to avoid prolonged reaction times.

Experimental Workflow: Synthesis and Saponification

G cluster_0 Williamson Ether Synthesis cluster_1 Saponification A 5-Indanol B Strong Base (e.g., NaH) in Anhydrous DMF A->B Deprotonation C Indanoxide Intermediate B->C E Ester Intermediate C->E SN2 Attack D Methyl 5-(chloromethyl)-2-furoate D->E F LiOH, THF/H2O E->F Hydrolysis G Final Product: This compound F->G

Caption: Synthetic workflow for the target molecule.

Guide 2: Purification and Characterization

Problem 3: Co-elution of Impurities during Column Chromatography.

  • Symptom: The final product is difficult to separate from starting materials or byproducts using standard silica gel chromatography.

  • Causality & Solution:

    • Similar Polarity: The product and certain impurities may have very similar polarities. For instance, unreacted 5-indanol can be challenging to separate from the final acidic product.

      • Recommendation 1 (Acid/Base Extraction): Before chromatography, perform a liquid-liquid extraction. Dissolve the crude product in an organic solvent like ethyl acetate and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The desired carboxylic acid will move into the aqueous layer as its carboxylate salt. The aqueous layer can then be acidified (e.g., with 1M HCl) and extracted with an organic solvent to recover the purified product.

      • Recommendation 2 (Chromatography Modifier): Add a small amount of a modifier to the mobile phase for silica gel chromatography. For a carboxylic acid, adding 0.5-1% acetic acid to the eluent can help to suppress the ionization of the acid on the silica surface, leading to sharper peaks and better separation.

Problem 4: Ambiguous Spectroscopic Data (NMR, MS).

  • Symptom: The obtained ¹H NMR, ¹³C NMR, or mass spectrometry data is complex or does not clearly confirm the desired structure.

  • Causality & Solution:

    • ¹H NMR: The aromatic protons of the furan and indan rings can have overlapping signals. The methylene protons of the indan ring often appear as complex multiplets.

      • Recommendation: Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion. 2D NMR techniques like COSY and HSQC can be invaluable for assigning proton and carbon signals unambiguously.

    • Mass Spectrometry: The compound may not ionize well under certain conditions, or it might fragment in a complex manner.

      • Recommendation: Use a soft ionization technique like Electrospray Ionization (ESI), typically in negative ion mode to detect the deprotonated molecule [M-H]⁻. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Expected Analytical Data

Technique Expected Observations
¹H NMR Signals for aromatic protons on the indan and furan rings, a singlet for the O-CH₂-furan protons, and characteristic multiplets for the aliphatic protons of the indan ring. A broad singlet for the carboxylic acid proton (often disappears upon D₂O exchange).
¹³C NMR Resonances for the carboxyl carbon, aromatic and aliphatic carbons of the indan and furan moieties.
LC-MS (ESI-) A prominent peak corresponding to the [M-H]⁻ ion (m/z ≈ 257.08).
HRMS The exact mass should be consistent with the molecular formula C15H14O4.
Guide 3: In Vitro and In Vivo Studies

Problem 5: Poor Aqueous Solubility Leading to Inconsistent Biological Data.

  • Symptom: The compound precipitates out of solution during biological assays, leading to high variability in the results.

  • Causality & Solution:

    • Hydrophobicity: The indan group contributes significantly to the hydrophobicity of the molecule, which can lead to low solubility in aqueous buffers, a common issue for furoic acid derivatives. For example, 5-hydroxymethyl-2-furancarboxylic acid has limited solubility in PBS (pH 7.2) at approximately 1 mg/ml[2][3].

      • Recommendation 1 (Use of Co-solvents): Prepare a high-concentration stock solution in 100% DMSO. For the final assay, dilute the stock solution into the aqueous buffer, ensuring the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts.

      • Recommendation 2 (Formulation with Excipients): For in vivo studies, formulation with solubilizing agents may be necessary. This can include cyclodextrins, PEG, or other pharmaceutically acceptable excipients[12].

      • Recommendation 3 (Salt Formation): Convert the carboxylic acid to a more soluble salt (e.g., sodium or potassium salt) by careful titration with a base like NaOH or KOH. However, be mindful of potential pH changes in your assay system.

Troubleshooting Decision Tree for Solubility Issues

G A Inconsistent biological data B Check for precipitation in assay medium A->B C Precipitation observed? B->C D Yes C->D E No C->E G Prepare fresh stock in 100% DMSO D->G F Re-evaluate other experimental parameters E->F H Dilute stock into assay buffer. Final DMSO < 0.5%? G->H I Yes H->I J No H->J K Re-run assay I->K L Reduce final DMSO concentration or use alternative solubilization method J->L M Consider formulation with excipients (e.g., cyclodextrins) for in vivo studies L->M

Caption: Decision-making process for addressing solubility problems.

References

  • Thermal decarboxylation of 2-furoic acid and its implication for the formation of furan in foods. (2025). Google Scholar.
  • Enzymatic Carboxylation of 2-Furoic Acid Yields 2,5-Furandicarboxylic Acid (FDCA). PubMed Central.
  • Whole-cell Mediated Carboxylation of 2-Furoic Acid Towards the Production of Renewable Platform Chemicals and Biomaterials. (2023).
  • Enzymatic Carboxylation of 2-Furoic Acid Yields 2,5-Furandicarboxylic Acid (FDCA). (2019).
  • 5-Hydroxymethyl-2-furancarboxylic Acid - PRODUCT INFORM
  • Sustainable and efficient production of furoic acid from furfural through amine assisted oxidation with hydrogen peroxide and its implementation for the synthesis of alkyl furo
  • Williamson Ether Synthesis. Organic Chemistry Tutor.
  • 2-Furancarboxylic acid | C5H4O3 | CID 6919. PubChem.
  • 5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-carboxylic acid. Echemi.
  • separates in fine scale-like crystals. The reaction mixture is allowed to come to room temperature and just enough water is added to dissolve this precipitate. This requires about 325 cc. The solution is then placed in a continuous extraction apparatus (Fig. 16) and the. Organic Syntheses Procedure.
  • Synthesis methods for the preparation of 2-furoic acid derivatives.
  • Williamson Ether Synthesis reaction. BYJU'S.
  • 5-Hydroxymethyl-2-furoic acid, 2TMS deriv
  • Selective synthesis of 2-furoic acid and 5-hydroxymethyl-2-furancarboxylic acid from bio-based furans by recombinant Escherichia coli cells | Request PDF.
  • 5-Hydroxymethyl-2-furancarboxylic Acid (CAS 6338-41-6). Cayman Chemical.
  • 2-Furoic acid | 88-14-2. ChemicalBook.
  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry.
  • Methyl 5-(chloromethyl)
  • Synthesis, Chemistry and Applications of 5-Hydroxymethyl-furfural and Its Derivatives. (2025).
  • 5-Hydroxymethyl-2-furoic acid | CAS:6338-41-6 | Other NPs | High Purity. BioCrick.
  • 5-Nitro-2-furoic acid | 645-12-5. ChemicalBook.
  • 9.6: Williamson Ether Synthesis. (2015). Chemistry LibreTexts.
  • METHYL 5-CHLOROMETHYL-2-FURO
  • Organic Chemistry 1: Williamson ether synthesis practice problems. (2022). YouTube.
  • 5-Formyl-2-furoic acid. Sigma-Aldrich.
  • Synthesis and Bioactivity of 5-Substituted-2-furoyl Diacylhydazide Derivatives with Aliphatic Chain.
  • 2-(Carboxymethyl)-5-oxo-2,5-dihydro-2-furoic acid. PubChem.
  • 5-Hydroxymethyl-2-furoic acid | C6H6O4 | CID 80642. PubChem.
  • 5-HYDROXYMETHYL-FURAN-2-CARBOXYLIC ACID | 6338-41-6. ChemicalBook.
  • The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles. eScholarship.org.
  • Separation and purification of furan carboxylates.
  • Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid with H2 Production Using Alkaline W
  • Methyl 5-(chloromethyl)
  • 2-furoic acid (CHEBI:30845). EMBL-EBI.
  • Mechanism of formation of 5-formyl-2-furoic acid (9)
  • 2-Furoic acid (Pyromucic acid)
  • Cas 2144-37-8,METHYL 5-(CHLOROMETHYL)
  • Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic Acid (2-diethylaminoethyl)amide, a Novel Tyrosine Kinase Inhibitor Targeting Vascular Endothelial and Platelet-Derived Growth Factor Receptor Tyrosine Kinase. PubMed.
  • 2-Furoic Acid: Intermediate for Pharma & Food Preserv
  • 2-furoic acid. the NIST WebBook.
  • 2-Methyl-5-(2-thienyl)

Sources

Technical Support Center: Optimization of 5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furoic acid Experimental Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis and purification of 5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the multi-step synthesis of this molecule. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions and optimize your experimental outcomes.

Overview of the Synthetic Pathway

The synthesis of this compound is typically achieved through a two-step process. The first step involves a Williamson ether synthesis to couple 5-hydroxyindan with an appropriate 5-(halomethyl)-2-furoate ester. The second step is the hydrolysis of the resulting ester to yield the final carboxylic acid product. This guide will address potential issues in both of these critical stages, as well as the final purification.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Saponification (Ester Hydrolysis) cluster_2 Final Purification 5-hydroxyindan 5-hydroxyindan product1 Ethyl 5-((2,3-dihydro-1H-inden-5-yloxy)methyl)-2-furoate 5-hydroxyindan->product1 Base (e.g., K2CO3) Solvent (e.g., DMF) ester Ethyl 5-(chloromethyl)-2-furoate ester->product1 product1_hydrolysis Ethyl 5-((2,3-dihydro-1H-inden-5-yloxy)methyl)-2-furoate final_product 5-((2,3-dihydro-1H-inden-5-yloxy)methyl)-2-furoic acid product1_hydrolysis->final_product 1. Base (e.g., NaOH) 2. Acid Workup (e.g., HCl) purification Recrystallization final_product->purification

Caption: Synthetic workflow for this compound.

Part 1: Williamson Ether Synthesis - Troubleshooting Guide

This initial step is critical for forming the core ether linkage of the target molecule. The Williamson ether synthesis is a robust SN2 reaction, but it is not without its potential pitfalls, especially when dealing with phenolic substrates.[1][2]

FAQ: My Williamson ether synthesis reaction is showing low to no product formation. What are the likely causes and solutions?

Low yields in this step often trace back to incomplete deprotonation of the 5-hydroxyindan or suboptimal reaction conditions.[3] Here’s a systematic approach to troubleshooting:

1. Incomplete Deprotonation of 5-hydroxyindan:

  • The Problem: The phenoxide ion is the active nucleophile in this reaction. If the base used is not strong enough to fully deprotonate the phenolic hydroxyl group of 5-hydroxyindan, the reaction will not proceed efficiently.[3]

  • The Solution:

    • Assess Your Base: While potassium carbonate (K₂CO₃) is a common and effective base for this transformation, weaker bases like sodium bicarbonate (NaHCO₃) may be insufficient.[3] If you suspect incomplete deprotonation, consider switching to a stronger base such as sodium hydroxide (NaOH) or, for very stubborn reactions, sodium hydride (NaH).[3] Exercise caution with NaH as it is highly reactive and requires strictly anhydrous conditions.[3]

    • Ensure Anhydrous Conditions: If using a moisture-sensitive base like NaH, ensure your solvent (e.g., DMF, THF) is anhydrous and your glassware is thoroughly dried. Any residual water will quench the base, rendering it ineffective.

2. Suboptimal Reaction Conditions:

  • The Problem: The SN2 reaction rate is influenced by temperature, reaction time, and solvent choice.

  • The Solution:

    • Temperature and Time: These reactions are typically conducted between 50-100°C for 1-8 hours.[3] If your reaction is sluggish, consider increasing the temperature or extending the reaction time. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal endpoint.

    • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they effectively solvate the cation of the phenoxide salt, leaving the phenoxide anion more "naked" and nucleophilic.[3] Protic solvents, such as ethanol or water, can hydrogen-bond with the phenoxide, reducing its nucleophilicity and slowing the reaction.[2]

3. Side Reactions:

  • The Problem: The primary competing reaction is the E2 elimination of the alkyl halide, especially if using secondary or tertiary halides.[3] Fortunately, ethyl 5-(chloromethyl)-2-furoate is a primary halide, which strongly favors the desired SN2 pathway.[2] Another potential, though less common, side reaction with phenoxides is C-alkylation, where the alkyl halide reacts with the aromatic ring instead of the oxygen atom.[2]

  • The Solution:

    • Stick to Primary Halides: The use of ethyl 5-(chloromethyl)-2-furoate is ideal. Avoid secondary or tertiary alkyl halides for this synthesis.

    • Solvent Effects on C- vs. O-Alkylation: The choice of solvent can influence the ratio of O- to C-alkylation.[2] If you suspect C-alkylation byproducts, consider screening different polar aprotic solvents.

G cluster_checks Initial Checks cluster_solutions Solutions start Low/No Product check_base Is the base strong enough? (e.g., K2CO3, NaOH) start->check_base check_conditions Are reaction conditions optimal? (Temp, Time, Solvent) check_base->check_conditions Yes stronger_base Use stronger base (e.g., NaOH, NaH) check_base->stronger_base No check_reagents Are reagents pure & dry? check_conditions->check_reagents Yes optimize_conditions Increase temp/time Use polar aprotic solvent (DMF, DMSO) check_conditions->optimize_conditions No check_reagents->stronger_base Yes, but still issues check_reagents->optimize_conditions Yes, but still issues dry_reagents Use anhydrous solvent Dry glassware check_reagents->dry_reagents No

Caption: Troubleshooting workflow for low yield in Williamson ether synthesis.

Experimental Protocol: Williamson Ether Synthesis

This generalized protocol is based on standard laboratory practices and should be adapted based on your specific experimental setup and monitoring.[3]

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-hydroxyindan (1.0 eq.) and a suitable base (e.g., K₂CO₃, 2.0 eq.).

  • Solvent Addition: Add a polar aprotic solvent such as DMF or acetonitrile to the flask.

  • Alkylating Agent: Add ethyl 5-(chloromethyl)-2-furoate (1.1-1.2 eq.) to the stirring suspension at room temperature.[4]

  • Reaction: Heat the mixture to 60-80°C and monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.[3]

  • Extraction: Dilute the filtrate with an organic solvent like ethyl acetate and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be used in the next step or purified by column chromatography if necessary.[3]

ParameterRecommended RangeRationale
Base K₂CO₃, NaOHEnsures complete deprotonation of the phenol.[3]
Solvent DMF, Acetonitrile, DMSOPolar aprotic solvents enhance nucleophilicity.[2][3]
Temperature 50-100°CProvides sufficient energy for the SN2 reaction.[3]
Equivalents of Alkyl Halide 1.1 - 1.5 eq.A slight excess ensures complete consumption of the limiting reagent.

Part 2: Saponification (Ester Hydrolysis) - Troubleshooting Guide

The final synthetic step is the hydrolysis of the ester to the carboxylic acid, a process also known as saponification.[5] While generally a high-yielding reaction, incomplete hydrolysis or difficulties in product isolation can occur.

FAQ: My hydrolysis reaction is incomplete, or I am having trouble isolating my carboxylic acid product. What should I do?

1. Incomplete Hydrolysis:

  • The Problem: The hydrolysis of esters with a base like NaOH is typically an irreversible reaction, meaning it should go to completion.[5][6] If you are observing unreacted starting material, it is likely due to insufficient base or reaction time.

  • The Solution:

    • Ensure Excess Base: Use a stoichiometric excess of the base (e.g., 2-3 equivalents of NaOH or LiOH) to ensure the reaction goes to completion.

    • Reaction Conditions: The reaction is often heated to reflux in a mixture of an organic solvent (like THF or ethanol) and water to ensure solubility of the ester.[5] Ensure adequate heating and reaction time. Monitor by TLC until all the starting ester is consumed.

2. Product Isolation Issues:

  • The Problem: The initial product of saponification is the carboxylate salt (e.g., sodium salt), which is soluble in the aqueous layer.[6][7] The carboxylic acid must be precipitated by acidification.

  • The Solution:

    • Proper Acidification: After the hydrolysis is complete, cool the reaction mixture in an ice bath. Slowly add a strong acid, such as 1M or 2M HCl, while stirring.[7] The carboxylic acid product will precipitate out as a solid as the solution becomes acidic.

    • Check the pH: Use pH paper to ensure the solution is acidic (pH ~2-3) to guarantee complete protonation of the carboxylate.

    • Product is Water-Soluble: If your final product has some water solubility, you may have losses in the aqueous filtrate.[8] If you suspect this, you can extract the acidic aqueous layer with an organic solvent like ethyl acetate to recover any dissolved product.[8]

G cluster_hydrolysis Hydrolysis Step cluster_isolation Isolation Step start Hydrolysis & Isolation Issues check_completion Is hydrolysis complete? start->check_completion incomplete_solution Increase base equivalents Increase reaction time/temp check_completion->incomplete_solution No check_acidification Is acidification complete? (pH 2-3) check_completion->check_acidification Yes acidify_solution Add more strong acid (e.g., HCl) check_acidification->acidify_solution No check_solubility Is product water-soluble? check_acidification->check_solubility Yes extract_solution Extract aqueous layer with organic solvent check_solubility->extract_solution Yes end Product Isolated check_solubility->end No

Caption: Troubleshooting workflow for ester hydrolysis and product isolation.

Experimental Protocol: Saponification
  • Setup: Dissolve the crude ester from the previous step in a suitable solvent mixture, such as THF/water or ethanol/water.

  • Base Addition: Add an aqueous solution of NaOH (2-3 eq.) to the ester solution.

  • Reaction: Heat the mixture to reflux and stir until the reaction is complete as indicated by TLC analysis.

  • Workup: Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

  • Acidification: Cool the remaining aqueous solution in an ice bath and acidify with 1M HCl until the pH is approximately 2-3.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and air dry.

Part 3: Purification by Recrystallization - Troubleshooting Guide

Recrystallization is the most common method for purifying the final carboxylic acid product. The goal is to find a solvent system where the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[9]

FAQ: I'm having trouble with the recrystallization of my final product. What are some common issues and their solutions?

1. The Compound "Oils Out" Instead of Crystallizing:

  • The Problem: The compound is coming out of solution as a liquid because its melting point is lower than the boiling point of the solvent.[10]

  • The Solution:

    • Use a lower-boiling point solvent.

    • Try a two-solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes cloudy. Add a few drops of the "good" solvent to clarify and then allow to cool slowly.[11]

2. No Crystals Form Upon Cooling:

  • The Problem: The solution is not supersaturated, meaning too much solvent was used.[10]

  • The Solution:

    • Boil off some of the solvent to increase the concentration and then allow it to cool again.[10]

    • Induce crystallization by scratching the inside of the flask with a glass rod at the solvent line or by adding a seed crystal of the pure compound.[10]

    • Cool the solution in an ice bath to further decrease solubility.[10]

3. Low Recovery of Purified Compound:

  • The Problem: Too much solvent was used, leaving a significant portion of the product dissolved in the mother liquor.[10]

  • The Solution:

    • Use the minimum amount of hot solvent necessary to fully dissolve the compound.

    • After filtering the crystals, you can try to recover more product from the filtrate by concentrating it and allowing a second crop of crystals to form.

4. The Purified Compound is Still Impure:

  • The Problem: The cooling process was too rapid, trapping impurities within the crystal lattice, or the chosen solvent also dissolves the impurities.[10]

  • The Solution:

    • Allow the solution to cool slowly to room temperature before placing it in an ice bath.[10] Slow cooling promotes the formation of larger, purer crystals.[9]

    • Perform a second recrystallization using a different solvent system.[10]

IssuePotential CauseSolution
"Oiling Out" Melting point < solvent boiling point.Use a lower boiling point solvent or a two-solvent system.[10]
No Crystals Form Solution is not supersaturated.Reduce solvent volume; scratch flask; add seed crystal.[10]
Low Recovery Too much solvent used.Use minimum hot solvent; recover a second crop.[10]
Persistent Impurity Rapid cooling; poor solvent choice.Cool slowly; recrystallize from a different solvent.[10]

References

  • Technical Support Center: Purifying Fluorinated Carboxylic Acids by Recrystallization - Benchchem.
  • The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles - eScholarship.org.
  • Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds - Benchchem.
  • The Hydrolysis of Esters - Chemistry LibreTexts.
  • Williamson ether synthesis - Grokipedia.
  • Ester Hydrolysis - A Level Chemistry Revision Notes - Save My Exams.
  • troubleshooting Williamson ether synthesis side reactions - Benchchem.
  • Basic Hydrolysis of Esters - Saponification - Master Organic Chemistry.
  • Recrystallization.
  • hydrolysis of esters - Chemguide.
  • separates in fine scale-like crystals. The reaction mixture is allowed to come to room temperature and just enough water is added to dissolve this precipitate. This requires about 325 cc. The solution is then placed in a continuous extraction apparatus (Fig. 16) and the - Organic Syntheses Procedure.
  • Recrystallization - Chemistry LibreTexts.

Sources

Technical Support Center: Minimizing Off-Target Effects of 5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furoic acid, a potent G-protein-coupled receptor 40 (GPR40/FFAR1) agonist. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions to help you navigate your experiments and minimize potential off-target effects, ensuring the generation of robust and reproducible data.

While specific off-target activities for this particular compound may not be extensively documented in the public domain, this guide synthesizes established principles of small molecule pharmacology with the known biology of GPR40 to provide a comprehensive resource for researchers.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: This compound is an agonist for GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] GPR40 is predominantly expressed on pancreatic β-cells and enteroendocrine cells.[1][2][3] Upon activation by agonists like this compound, GPR40 initiates a signaling cascade that results in glucose-dependent insulin secretion.[1][2] This makes it a therapeutic target for type 2 diabetes.[1]

Q2: What are "off-target" effects and why are they a concern?

Q3: What is the known signaling pathway for GPR40 activation?

A3: GPR40 activation by an agonist typically leads to the coupling of the Gq/11 alpha subunit of the heterotrimeric G-protein.[9] This activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[2][9] IP3 stimulates the release of intracellular calcium stores, and DAG activates protein kinase C (PKC).[2][10] The resulting increase in intracellular calcium is a key trigger for insulin granule exocytosis from pancreatic β-cells.[2][9] Some GPR40 agonists have also been shown to signal through Gs, leading to cAMP production, or through β-arrestin pathways.[3][11]

Q4: Are there any known liabilities for GPR40 agonists as a class?

A4: While GPR40 agonists are promising for type 2 diabetes, some clinical trials have been halted due to safety concerns, such as liver toxicity observed with the compound TAK-875.[12] Additionally, some studies have suggested that prolonged or excessive activation of GPR40 could potentially lead to β-cell dysfunction, although this appears to be compound-specific.[12][13] It is also important to consider that GPR40 is expressed in tissues other than the pancreas, including the brain, which could lead to unanticipated physiological effects.[14][15]

Part 2: Troubleshooting Guides

This section provides practical, step-by-step guidance for identifying and mitigating potential off-target effects in your experiments.

Troubleshooting Guide 1: Unexpected Cellular Phenotype

Issue: You observe a cellular phenotype that is inconsistent with the known function of GPR40.

Causality: This could be due to the compound interacting with other receptors, ion channels, or enzymes.

Workflow for Deconvolution of On-Target vs. Off-Target Effects

workflow cluster_start Start: Unexpected Phenotype Observed cluster_validation On-Target Validation cluster_off_target Off-Target Investigation cluster_conclusion Conclusion start Unexpected cellular phenotype observed with this compound knockout Use GPR40 knockout/knockdown cells. Is the phenotype abolished? start->knockout antagonist Pre-treat with a structurally distinct GPR40 antagonist. Is the phenotype blocked? knockout->antagonist No on_target Phenotype is likely on-target (GPR40-mediated). knockout->on_target Yes structurally_distinct_agonist Test a structurally distinct GPR40 agonist. Is the phenotype replicated? antagonist->structurally_distinct_agonist No antagonist->on_target Yes dose_response Perform a detailed dose-response curve. Is the EC50 for the phenotype consistent with GPR40 activation? structurally_distinct_agonist->dose_response No structurally_distinct_agonist->on_target Yes computational In-silico off-target prediction (e.g., SEA, SwissTargetPrediction). profiling Experimental off-target profiling (e.g., CEREP panel). computational->profiling off_target Phenotype is likely off-target. profiling->off_target dose_response->computational No dose_response->on_target Yes

Caption: Workflow for deconvoluting on-target vs. off-target effects.

Experimental Protocols:

1. GPR40 Knockout/Knockdown Studies:

  • Objective: To determine if the observed effect is dependent on the presence of GPR40.

  • Method:

    • Acquire or generate a cell line with stable knockout or siRNA-mediated knockdown of the GPR40 gene.

    • Culture wild-type and GPR40-deficient cells under identical conditions.

    • Treat both cell lines with a dose range of this compound.

    • Assess the phenotype of interest in both cell lines.

  • Interpretation: If the phenotype is absent in the GPR40-deficient cells, it is likely an on-target effect. If the phenotype persists, it is likely an off-target effect.

2. Use of a Structurally Distinct GPR40 Antagonist:

  • Objective: To determine if the effect can be blocked by inhibiting GPR40 through a different mechanism.

  • Method:

    • Pre-incubate your cells with a validated GPR40 antagonist for a sufficient time to achieve target engagement.

    • Add this compound in the continued presence of the antagonist.

    • Assess the phenotype.

  • Interpretation: If the antagonist blocks the phenotype, it supports an on-target mechanism.

3. In-Silico Off-Target Prediction:

  • Objective: To computationally identify potential off-targets based on the chemical structure of the compound.[4][5][6]

  • Method:

    • Obtain the SMILES or other chemical identifier for this compound.

    • Utilize publicly available or commercial software that compares the structure against a database of known ligand-target interactions (e.g., Similarity Ensemble Approach (SEA), SwissTargetPrediction).

  • Interpretation: This will generate a list of potential off-targets, which can then be validated experimentally.

Troubleshooting Guide 2: Inconsistent or Irreproducible Data

Issue: You are observing high variability in your experimental results.

Causality: This can be due to issues with compound solubility, stability, or non-specific binding to labware.

Data Presentation: Physicochemical Properties and Recommended Handling

PropertyValue/RecommendationRationale
Solubility Determine experimentally in your specific assay buffer.Poor solubility can lead to compound precipitation and inaccurate concentrations.
Stability Assess stability in your assay conditions over time (e.g., by LC-MS).Degradation of the compound will lead to a decrease in the effective concentration.
Stock Solution Prepare high-concentration stock in an appropriate solvent (e.g., DMSO). Aliquot and store at -80°C.Minimizes freeze-thaw cycles which can lead to degradation.
Final Concentration Ensure the final solvent concentration in your assay is low (<0.1%) and consistent across all conditions.High solvent concentrations can have their own biological effects.
Labware Use low-binding plates and pipette tips, especially for sensitive assays.Lipophilic compounds can adsorb to plastic surfaces, reducing the effective concentration.

Experimental Protocol: Assessing Compound Solubility and Stability

  • Objective: To ensure the compound is stable and soluble at the concentrations used in your experiments.

  • Method (Solubility):

    • Prepare a serial dilution of the compound in your assay buffer.

    • Incubate for the duration of your experiment.

    • Visually inspect for precipitation and measure turbidity using a plate reader.

  • Method (Stability):

    • Incubate the compound in your assay buffer at the experimental temperature for various time points.

    • At each time point, take an aliquot and analyze by LC-MS to quantify the amount of intact compound remaining.

Part 3: Visualizing the On-Target Signaling Pathway

Understanding the intended signaling pathway is critical for designing appropriate positive and negative controls.

GPR40 (FFAR1) Signaling Cascade

GPR40_Pathway agonist This compound GPR40 GPR40 (FFAR1) agonist->GPR40 Binds to Gq Gαq GPR40->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Insulin_Exocytosis Insulin Granule Exocytosis Ca_release->Insulin_Exocytosis Triggers PKC->Insulin_Exocytosis Potentiates

Caption: Canonical Gq-mediated signaling pathway of GPR40.

References

  • Bosc, N., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data. [Link]

  • Wu, Q., et al. (2013). GPR40: A therapeutic target for mediating insulin secretion (Review). Experimental and Therapeutic Medicine. [Link]

  • Lin, A., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. National Institutes of Health. [Link]

  • Reactome. (n.d.). Fatty Acids bound to GPR40 (FFAR1) regulate insulin secretion. Reactome Pathway Database. [Link]

  • Lin, A., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data. [Link]

  • Poitout, V. (2012). Regulation and mechanism of action of FFAR1/GPR40. The Physiological Society. [Link]

  • Hauge, M., et al. (2015). GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo. Molecular Metabolism. [Link]

  • Kajimoto, K., et al. (2015). Free fatty acid receptor 1 (FFAR1/GPR40) signaling affects insulin secretion by enhancing mitochondrial respiration during palmitate exposure. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research. [Link]

  • Ambe, A., et al. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI. [Link]

  • Nakamoto, K., et al. (2017). Dysfunctional GPR40/FFAR1 signaling exacerbates pain behavior in mice. PLoS ONE. [Link]

  • Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay. Creative Biolabs. [Link]

  • seqWell. (2025). Selecting the Right Gene Editing Off-Target Assay. seqWell. [Link]

  • Patsnap. (2025). How can off-target effects of drugs be minimised? Patsnap Synapse. [Link]

  • Chen, N., et al. (2014). A selective GPR40 (FFAR1) agonist LY2881835 provides immediate and durable glucose control in rodent models of type 2 diabetes. Physiological Reports. [Link]

  • ResearchGate. (2015). Are there experimental tests for off target effects in CRISPR? ResearchGate. [Link]

  • Wang, M. W., et al. (2022). Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders. Frontiers in Endocrinology. [Link]

  • Briscoe, C. P., et al. (2016). The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, LY2922083, and LY2922470). Journal of Medicinal Chemistry. [Link]

  • Lin, D. C., et al. (2012). Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles. ACS Medicinal Chemistry Letters. [Link]

  • Brown, S. P., et al. (2014). Design and Synthesis of Novel, Selective GPR40 AgoPAMs. ACS Medicinal Chemistry Letters. [Link]

  • ResearchGate. (n.d.). FFAR-related signalling pathways. ResearchGate. [Link]

  • MolecularCloud. (2020). How to reduce off-target effects and increase CRISPR editing efficiency? MolecularCloud. [Link]

  • Wang, M. W., et al. (2022). Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders. Frontiers in Endocrinology. [Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. [Link]

  • Patsnap. (2024). What are GPR40 agonists and how do they work? Patsnap Synapse. [Link]

  • Amgen Inc. (2011). Optimization of GPR40 Agonists for Type 2 Diabetes. ACS Medicinal Chemistry Letters. [Link]

  • Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2018). Selective synthesis of 2-furoic acid and 5-hydroxymethyl-2-furancarboxylic acid from bio-based furans by recombinant Escherichia coli cells. ResearchGate. [Link]

  • ResearchGate. (2017). Mechanism of formation of 5-formyl-2-furoic acid (9) from HexA model... ResearchGate. [Link]

  • Balaraman, E., et al. (2022). Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid. Journal of the American Chemical Society. [Link]

  • Merging Allosteric and Active Site Binding Motifs: De novo Generation of Target Selectivity and Potency via Natural-Product-Derived Fragments. (2016). Angewandte Chemie International Edition. [Link]

  • Safo, M. K., et al. (2024). The antisickling agent, 5-hydroxymethyl-2-furfural: Other potential pharmacological applications. Medicinal Research Reviews. [Link]

Sources

Technical Support Center: Degradation Pathways of 5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furoic acid. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of its stability and degradation. As there is limited specific literature on this exact molecule, this guide synthesizes information from its core chemical moieties—the furoic acid group, the ether linkage, and the indan ring—with established principles of pharmaceutical forced degradation studies. Our goal is to provide a predictive and practical framework for your experimental work.

Forced degradation studies are a critical component of drug development, providing essential insights into a molecule's intrinsic stability.[1][2] These studies help in establishing degradation pathways, elucidating the structure of potential degradants, and developing stability-indicating analytical methods, as mandated by guidelines such as ICH Q1A.[1][3]

Frequently Asked Questions (FAQs): Predicted Degradation Pathways

This section addresses the most common questions regarding the potential degradation of this compound under various stress conditions.

Q1: What are the most likely degradation pathways under hydrolytic (acidic and basic) conditions?

Hydrolysis is a common degradation pathway involving the reaction of a compound with water, often catalyzed by acid or base.[3] For this molecule, the primary sites susceptible to hydrolysis are the ether linkage and the furan ring itself.

  • Acid-Catalyzed Hydrolysis: The ether bond is the most probable site of cleavage under acidic conditions. Protonation of the ether oxygen makes the adjacent carbon atom more electrophilic and susceptible to nucleophilic attack by water. This would likely cleave the molecule into two primary fragments: 2,3-dihydro-1H-inden-5-ol and 5-(hydroxymethyl)-2-furoic acid (HMFCA) . The furan ring may also undergo acid-catalyzed ring-opening, especially under harsh conditions (e.g., elevated temperatures).[4]

  • Base-Catalyzed Hydrolysis: Under basic conditions, the carboxylic acid will be deprotonated, forming a carboxylate salt. While ether linkages are generally more stable to bases than acids, cleavage can still occur under forcing conditions (e.g., high pH and temperature). The furan ring can also be susceptible to degradation and ring-opening reactions in strong alkaline solutions.

Q2: How is the compound likely to behave under oxidative stress?

Oxidative degradation can be initiated by atmospheric oxygen or specific oxidizing agents like hydrogen peroxide. Potential sites of oxidation on the molecule include:

  • Indan Ring: The benzylic protons on the indan ring (at the C1 and C3 positions) are susceptible to oxidation, potentially forming hydroxyl or keto derivatives.

  • Furan Ring: The electron-rich furan ring can be oxidized, which may lead to ring-opening and the formation of various acyclic products.

  • Ether Linkage: The carbon atom adjacent to the ether oxygen can be a target for oxidation, potentially leading to the formation of a hydroperoxide intermediate that could subsequently decompose.

Q3: What is the expected outcome of photolytic stress on this molecule?

Photodegradation occurs when a molecule absorbs light energy, leading to chemical reactions.[5] Both the indan and furan aromatic systems in the molecule can absorb UV light.

  • Mechanism: Upon absorbing photons, the molecule can be excited to a higher energy state, leading to the formation of reactive species like free radicals.

  • Potential Products: This can initiate a variety of reactions, including cleavage of the ether bond, dimerization, or reaction with the solvent. The exact degradation products will depend heavily on the wavelength of light, the solvent system, and the presence of oxygen. Photolytic degradation of furosemide, which also contains a furan ring, is known to involve complex pathways including hydrolysis and photoreduction.[5]

Q4: What thermal degradation products might be expected?

When subjected to dry heat, the molecule's stability is challenged, and several degradation pathways are possible.

  • Decarboxylation: Carboxylic acids, particularly those on heterocyclic rings, can undergo decarboxylation at elevated temperatures, which would result in the loss of CO2 and the formation of 5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan.

  • Ether Bond Cleavage: Similar to hydrolysis, thermal energy can be sufficient to break the C-O ether bond.

  • General Decomposition: At higher temperatures, more extensive decomposition and charring can occur, leading to a complex mixture of smaller molecules.

cluster_0 This compound cluster_1 Stress Conditions cluster_2 Potential Cleavage/Modification Sites mol A Hydrolysis (Acid/Base) S1 Ether Linkage Cleavage A->S1 Primary S2 Furan Ring Opening/Oxidation A->S2 Secondary B Oxidation (e.g., H₂O₂) B->S1 Secondary B->S2 Primary S4 Indan Ring Oxidation B->S4 Primary C Photolysis (UV/Vis Light) C->S1 C->S2 D Thermal Stress (Heat) D->S1 Secondary S3 Decarboxylation D->S3 Primary

Caption: Predicted degradation sites under various stress conditions.

Troubleshooting Guides for Experimental Workflows

This section provides practical guidance for designing and executing degradation studies and analyzing the results.

Guide 1: Designing a Forced Degradation Study

A well-designed forced degradation study should aim for 5-20% degradation of the parent compound to ensure that the analytical method is truly stability-indicating.[1] The conditions below are suggested starting points and should be optimized for your specific molecule.

Table 1: Recommended Starting Conditions for Forced Degradation

Stress ConditionReagent/ConditionTemperatureDurationNeutralization/Quenching
Acid Hydrolysis 0.1 M - 1 M HClRoom Temp to 70°CUp to 7 daysNeutralize with equivalent NaOH
Base Hydrolysis 0.1 M - 1 M NaOHRoom Temp to 70°CUp to 7 daysNeutralize with equivalent HCl
Oxidation 3% - 30% H₂O₂Room TempUp to 24 hoursQuench with antioxidant (e.g., sodium bisulfite) or dilution
Thermal Dry Heat80°C (or 20°C above accelerated stability)Up to 7 daysN/A
Photostability ICH Q1B compliant light source (UV/Vis)Room TempPer ICH Q1B guidelinesProtect from light post-exposure

Experimental Protocol: General Procedure for Forced Degradation

  • Preparation: Prepare stock solutions of the drug substance at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

  • Stressing: Transfer aliquots of the stock solution into separate vials for each stress condition. Add the stressor (e.g., HCl, NaOH, H₂O₂) and expose to the specified conditions (temperature, light). Include a control sample (drug substance in solvent, no stressor) for each condition.

  • Sampling: Withdraw samples at appropriate time points (e.g., 2, 8, 24, 48 hours).

  • Quenching: Stop the degradation by neutralizing the sample or diluting it significantly with the mobile phase.

  • Analysis: Analyze all samples (stressed and control) by a suitable stability-indicating HPLC method.[6]

Guide 2: Troubleshooting HPLC Analysis

Developing a robust, stability-indicating HPLC method is crucial. The goal is to separate the parent peak from all degradation products and formulation excipients.[7][8]

Q: My degradant peaks are co-eluting with the parent compound. What should I do?

A: Peak resolution is key. If you are observing co-elution, consider the following method adjustments:

  • Modify Mobile Phase Gradient: If using gradient elution, make the gradient shallower to increase the separation between closely eluting peaks.

  • Adjust Mobile Phase pH: Since the parent compound is an acid, its retention is highly sensitive to pH. Adjusting the mobile phase pH (typically 1-2 units below the pKa of the analyte) can significantly alter the retention of the parent and potentially acidic or basic degradants, improving resolution.[2]

  • Change Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation and resolve co-eluting peaks.

  • Evaluate Stationary Phase: If mobile phase adjustments are insufficient, consider a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or a different C18 end-capping) to provide alternative selectivity.

Q: I'm seeing poor peak shape (tailing) for the parent drug.

A: Peak tailing for acidic compounds is common and often caused by interactions with residual silanols on the silica-based stationary phase.

  • Lower Mobile Phase pH: Ensure the mobile phase pH is low enough (e.g., pH 2.5-3.0) to fully protonate the carboxylic acid, minimizing silanol interactions.

  • Use a High-Purity Column: Modern, high-purity silica columns with advanced end-capping are less prone to silanol interactions.

  • Add a Competing Agent: A small amount of a competing amine (e.g., triethylamine) can be added to the mobile phase to block active silanol sites, though this can shorten column lifetime and is less common with modern columns.

Guide 3: Characterizing Unknown Degradants

Once degradation is observed, identifying the structure of the degradants is the next critical step.

Workflow for Degradant Identification

A 1. Run Forced Degradation Sample on HPLC-UV B 2. Identify Degradant Peaks (Compare to Control) A->B C 3. Analyze Sample by LC-MS/MS B->C D 4. Determine Molecular Weight (MS1) of Parent and Degradants C->D E 5. Analyze Fragmentation Patterns (MS2) D->E F 6. Propose Structures Based on Mass Shift and Fragments E->F G 7. (Optional) Isolate and Confirm Structure by NMR F->G

Caption: Workflow for the identification of unknown degradation products.

Using LC-MS/MS for Structural Elucidation

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the primary tool for this purpose.[9]

  • Determine Molecular Weight: The initial MS scan (MS1) will provide the molecular weight of the eluting peaks. Compare the mass of a degradant to the parent compound. A mass loss of 44 Da, for instance, would strongly suggest decarboxylation. A mass addition of 16 Da could indicate hydroxylation.

  • Analyze Fragmentation: The second stage (MS/MS or MS2) involves fragmenting the degradant ion and analyzing the resulting pieces. The fragmentation pattern provides a fingerprint of the molecule's structure. For example, if the ether bond cleaves, you would expect to see fragments corresponding to the indanoxy group and the furoic acid moiety. By piecing together this information, a putative structure can be proposed.

References

  • W. J. J. Koopman, F., Wierckx, N., de Winde, J. H., & Ruijssenaars, H. J. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied Microbiology and Biotechnology. [Link]

  • Munjwani, D. (2025). Exploring the Role of 5-Hydroxymethyl-2-Furfural and Sumiki's Acid in Beta-Cell Metabolism. Journal of the Endocrine Society. [Link]

  • Kamboj, A., & Singh, G. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. [Link]

  • PubChem. (n.d.). 5-Hydroxymethyl-2-furoic acid. National Center for Biotechnology Information. [Link]

  • Trudgill, P. W. (1969). The Metabolism of 2-furoic Acid by Pseudomanas F2. Biochemical Journal. [Link]

  • Patel, Y., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. [Link]

  • Singh, S., et al. (2004). LC and LC-MS study on establishment of degradation pathway of glipizide under forced decomposition conditions. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Jain, R., & Shah, D. (2020). Current Trends in Performance of Forced Degradation Studies and Stability Indicating Studies of Drugs. ResearchGate. [Link]

  • Gandhi, Y., et al. (n.d.). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPTLC METHOD FOR SIMULTANEOUS ESTIMATION OF CETRIZINE HYDROCHLORIDE AND AMBROXOL HYDROCHLORIDE IN COMBINED TABLET DOSAGE FORM. European Journal of Biomedical and Pharmaceutical Sciences. [Link]

  • Prior, R. L., et al. (2006). Identification and urinary excretion of metabolites of 5-(hydroxymethyl)-2-furfural in human subjects following consumption of dried plums or dried plum juice. Journal of Agricultural and Food Chemistry. [Link]

  • HMDB. (n.d.). 2-Furoic acid. Human Metabolome Database. [Link]

  • Plessi, M., et al. (2001). Determination of Furanic Compounds in Traditional Balsamic Vinegars by Ion-Exclusion Liquid Chromatography and Diode-Array. Journal of Chromatographic Science. [Link]

  • Wang, Z., et al. (2024). Analysis of detoxification kinetics and end products of furan aldehydes in Acinetobacter baylyi ADP1. Scientific Reports. [Link]

  • Malet-Martino, M., et al. (2014). Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • NIST. (n.d.). 2-furoic acid. NIST Chemistry WebBook. [Link]

  • Zhang, Z., et al. (2019). Highly Selective Oxidation of 5-Hydroxymethylfurfural to 5-Hydroxymethyl-2-Furancarboxylic Acid by a Robust Whole-Cell Biocatalyst. Molecules. [Link]

  • Balaraman, E., et al. (2022). Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid. ACS Catalysis. [Link]

  • NIST. (n.d.). 2-furoic acid. NIST Chemistry WebBook. [Link]

  • Moore, D. E., & Sithiraks, R. (1988). Photolytic degradation of frusemide. ResearchGate. [Link]

  • Shah, J., et al. (2011). A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil. Indian Journal of Pharmaceutical Sciences. [Link]

  • Talluri, M. V., et al. (2024). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Belzutifan in Pharmaceutical Dosage Forms. Journal of Applied Pharmaceutical Science. [Link]

  • Liu, B., et al. (2024). Aerobic Oxidation of 5-Hydroxymethylfurfural to 2,5-Furandicarboxylic Acid over a Bi-Promoted Pt/Al2O3 Catalyst. Catalysts. [Link]

  • Ghaderi, F., et al. (2018). Effect of pH and storage temperature on 5-(Hydroxymethyl) furfural (5HMF) formation in USP syrup preparation. ResearchGate. [Link]

  • Patel, D. B., et al. (2015). stability indicating analytical method development and validation for the estimation of avanafil in. Neliti. [Link]

  • Rabee, A. I. M., et al. (2021). Aerobic Oxidation of 5-Hydroxymethylfurfural into 2,5-Furandicarboxylic Acid over Gold Stabilized on Zirconia-Based Supports. ResearchGate. [Link]

  • Gavin, J. J., et al. (1970). Metabolic and Photochemical Hydroxylation of 5-nitro-2-furancarboxaldehyde Derivatives. Journal of Medicinal Chemistry. [Link]

  • Vigneron, J., et al. (1998). [Stability of 5-fluorouracil solutions according to different parameters]. Journal de Pharmacie Clinique. [Link]

  • de Souza, M. V. N., et al. (2012). Validation of a Stability-Indicating RP-HPLC Method for the Determination of Entecavir in Tablet Dosage Form. ResearchGate. [Link]

  • Liu, B., et al. (2018). Oxidation of 5-Hydroxy-methylfurfural under Sonochemical Conditions. ResearchGate. [Link]

Sources

Validation & Comparative

A Comparative Guide to GPR40 Agonists: Profiling 5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furoic acid (Fasiglifam/TAK-875) Against Other Key Modulators

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), has emerged as a compelling therapeutic target for the management of type 2 diabetes mellitus.[1] Predominantly expressed in pancreatic β-cells, GPR40 is activated by medium and long-chain free fatty acids (FFAs), leading to a glucose-dependent amplification of insulin secretion.[2] This glucose-sensitive mechanism of action presents a significant advantage over traditional insulin secretagogues, offering the potential for robust glycemic control with a reduced risk of hypoglycemia.[3]

This guide provides an in-depth comparative analysis of 5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furoic acid , more commonly known as Fasiglifam or TAK-875 , a once-promising GPR40 agonist that reached Phase III clinical trials. We will objectively evaluate its performance against other notable GPR40 modulators, including the partial agonist AMG 837 and the full agonist AM-1638 . This comparison is supported by experimental data on their biological activity, pharmacokinetic profiles, and underlying structure-activity relationships. Furthermore, we will delve into the critical aspect of drug-induced liver injury (DILI) that led to the discontinuation of TAK-875, offering valuable insights for the future development of safer and more effective GPR40-targeted therapies.

The GPR40 Signaling Cascade: A Mechanistic Overview

Activation of GPR40 by an agonist initiates a signaling cascade predominantly through the Gαq/11 pathway.[2] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration is a key event that promotes the fusion of insulin-containing granules with the plasma membrane, leading to glucose-dependent insulin secretion.[4]

GPR40_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist GPR40 Agonist (e.g., TAK-875) GPR40 GPR40 (FFAR1) Agonist->GPR40 Binds to G_protein Gαq/11 GPR40->G_protein Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes G_protein->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor Ca2_cyto ↑ [Ca2+]i ER->Ca2_cyto Releases Ca2+ Ca2_ER Ca2+ Insulin_Vesicle Insulin Vesicles Ca2_cyto->Insulin_Vesicle Promotes fusion Insulin_Secretion Insulin Secretion Insulin_Vesicle->Insulin_Secretion Exocytosis

GPR40 signaling pathway upon agonist binding.

In-Depth Profile: this compound (Fasiglifam/TAK-875)

TAK-875 is a potent and selective GPR40 agonist that demonstrated robust glucose-lowering effects in preclinical and early clinical studies.[5] Its development, however, was halted in Phase III trials due to concerns over drug-induced liver injury (DILI).[6]

Biological Activity: TAK-875 acts as a partial agonist of the GPR40 receptor.[7] It stimulates glucose-dependent insulin secretion and has shown efficacy in improving both fasting and postprandial hyperglycemia in animal models of type 2 diabetes.[4]

Pharmacokinetic Profile: In rats, TAK-875 exhibits high oral bioavailability (85-120%) and a long half-life of approximately 11-12 hours.[8] In humans, the terminal elimination half-life is even longer, around 28 to 37 hours, making it suitable for once-daily dosing.[9] The primary route of elimination is through metabolism, mainly via glucuronidation.[10]

Drug-Induced Liver Injury (DILI): The termination of TAK-875's clinical development was a significant setback. Mechanistic studies have suggested that the formation of a reactive acyl glucuronide metabolite (TAK-875-AG) may be a key contributor to its hepatotoxicity.[11] This metabolite can covalently bind to cellular proteins and has been shown to inhibit mitochondrial respiration and bile salt export pumps, potentially leading to cholestasis and cellular damage.[7][10]

Comparative Analysis: TAK-875 vs. Other GPR40 Agonists

To provide a comprehensive perspective, we compare TAK-875 with two other well-characterized GPR40 agonists: AMG 837 (a partial agonist) and AM-1638 (a full agonist).

In Vitro Potency

The following table summarizes the in vitro potency of TAK-875, AMG 837, and AM-1638 in various functional assays.

CompoundTargetAssay TypeEC50Reference(s)
TAK-875 Human GPR40IP Production72 nM[12]
AMG 837 Human GPR40Calcium Flux13.5 nM[13]
Mouse GPR40Insulin Secretion (Islets)142 nM[14]
AM-1638 Human GPR40Calcium Flux2.8 nM[15]
Mouse GPR40Inositol Phosphate12.9 nM[8]
Human GPR40GPR40 Activation0.16 µM[9][16]
Pharmacokinetic Profiles

A comparison of the pharmacokinetic properties of these compounds reveals key differences that can influence their in vivo efficacy and safety.

CompoundSpeciesOral Bioavailability (%)T1/2 (h)Cmax (µM) at specified doseReference(s)
TAK-875 Rat85-12011-12~23.7 at 10 mg/kg[8]
Human>7628-37-[9][10]
AMG 837 Rat84-1.4 at 0.5 mg/kg[6][17]
AM-1638 Mouse>100--[16]
Rat72--[16]
Cynomolgus Monkey71--[16]

Structure-Activity Relationship (SAR) Insights

The chemical structures of GPR40 agonists are diverse, but they generally consist of a carboxylic acid head group, a central core, and a lipophilic tail. The furoic acid moiety in TAK-875 serves as the acidic head group, which is crucial for interacting with the receptor.

Recent reviews on the SAR of GPR40 agonists highlight several key aspects:

  • Acidic Head Group: A carboxylic acid or a bioisostere is essential for agonist activity.

  • Central Scaffold: The nature of the central core (e.g., phenyl, dihydrobenzofuran) influences potency and pharmacokinetic properties.

  • Lipophilic Tail: The size and nature of the lipophilic tail are critical for potency and can significantly impact properties like metabolic stability and off-target effects.[15]

The development of full agonists like AM-1638, which bind to a different allosteric site than partial agonists like TAK-875, has opened new avenues for GPR40 modulation.[18] The structural differences between these classes of agonists likely account for their distinct pharmacological profiles, including their differential effects on incretin secretion.

Experimental Protocols

Calcium Mobilization Assay (FLIPR)

This assay is a common high-throughput screening method to identify and characterize GPR40 agonists by measuring changes in intracellular calcium concentration.[19][20]

Workflow for a FLIPR-based calcium mobilization assay.

Step-by-Step Methodology:

  • Cell Plating: Seed a CHO or HEK293 cell line stably expressing the human GPR40 receptor into a 384-well black-walled, clear-bottom plate at an appropriate density.

  • Incubation: Incubate the cells overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Dye Loading: The next day, remove the culture medium and add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid (to prevent dye leakage).

  • Incubation: Incubate the plate for 1 hour at 37°C.

  • Compound Preparation: Prepare serial dilutions of the test compounds (e.g., TAK-875, AMG 837, AM-1638) in an appropriate assay buffer.

  • FLIPR Measurement: Place the cell plate and the compound plate into a Fluorometric Imaging Plate Reader (FLIPR).

  • Data Acquisition: The instrument will first measure the baseline fluorescence of each well. It will then add the compounds from the source plate to the cell plate and immediately begin recording the fluorescence intensity kinetically over a period of several minutes.

  • Data Analysis: The change in fluorescence intensity over time is used to determine the agonist response. Dose-response curves are generated by plotting the peak fluorescence response against the compound concentration, and EC50 values are calculated using a suitable nonlinear regression model.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay is a more physiologically relevant method to assess the efficacy of GPR40 agonists in promoting insulin secretion from pancreatic islets or insulin-secreting cell lines.[21][22]

Workflow for a static glucose-stimulated insulin secretion (GSIS) assay.

Step-by-Step Methodology:

  • Islet/Cell Preparation: Isolate pancreatic islets from mice or rats, or use an insulin-secreting cell line like INS-1 or MIN6.

  • Pre-incubation: Pre-incubate the islets or cells in a Krebs-Ringer bicarbonate (KRB) buffer containing a low concentration of glucose (e.g., 2.8 mM) for 1-2 hours to establish a basal insulin secretion rate.

  • Stimulation: Replace the pre-incubation buffer with fresh KRB buffer containing either low (basal) or high (stimulatory, e.g., 16.7 mM) glucose, with or without various concentrations of the GPR40 agonist.

  • Incubation: Incubate the islets or cells for a defined period (e.g., 60 minutes) at 37°C.

  • Sample Collection: At the end of the incubation, collect the supernatant, which contains the secreted insulin.

  • Insulin Measurement: Quantify the insulin concentration in the supernatant using a commercially available ELISA kit.

  • Data Normalization: The amount of secreted insulin is often normalized to the total protein or DNA content of the islets or cells to account for variations in cell number.

  • Data Analysis: The results are typically expressed as fold-increase in insulin secretion in the presence of the agonist compared to the vehicle control under high glucose conditions.

Conclusion

This compound (Fasiglifam/TAK-875) represents a significant milestone in the development of GPR40 agonists, demonstrating the therapeutic potential of this target for type 2 diabetes. However, its failure in late-stage clinical trials due to hepatotoxicity underscores the critical importance of thorough preclinical safety evaluation, particularly concerning the formation of reactive metabolites. The comparative analysis with other GPR40 agonists like AMG 837 and AM-1638 reveals a landscape of diverse chemical structures with distinct pharmacological profiles, from partial to full agonism. The insights gained from the structure-activity relationships and the safety liabilities of first-generation GPR40 agonists are invaluable for guiding the design of next-generation modulators with improved safety and efficacy profiles. The continued exploration of this target, armed with the lessons learned from compounds like TAK-875, holds promise for the future of diabetes therapy.

References

  • Fasiglifam (TAK-875). MedchemExpress. [12][23]

  • AMG 837 calcium. Axon Medchem. [13]

  • Otieno, M. A., Snoeys, J., Lam, W., et al. (2018). Fasiglifam (TAK-875): Mechanistic Investigation and Retrospective Identification of Hazards for Drug Induced Liver Injury. Toxicological Sciences, 163(2), 599-612. [7][11]

  • Otieno, M. A., Snoeys, J., Lam, W., et al. (2018). Fasiglifam (TAK-875): Mechanistic Investigation and Retrospective Identification of Hazards for Drug Induced Liver Injury. Toxicological Sciences, 163(2), 599-612. [10][11]

  • AM-1638 R-isomer. MedKoo Biosciences. [15]

  • Kogame, A., et al. (2019). Disposition and metabolism of the G protein-coupled receptor 40 agonist TAK-875 (fasiglifam) in rats, dogs, and humans. Xenobiotica, 49(12), 1466-1476. [10]

  • Lin, D. C., et al. (2011). AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents. PloS one, 6(11), e27270. [17]

  • Wilson, I. A., et al. (2020). Investigation of the pharmacokinetics and metabolic fate of Fasiglifam (TAK-875) in male and female rats following oral and intravenous administration. Xenobiotica, 50(11), 1332-1342. [8][12]

  • Lin, D. C., et al. (2011). AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents. PloS one, 6(11), e27270. [14][18]

  • Unravelling the Mechanism of TAK875 DILI. Evotec. [6][24]

  • AM-1638. MedchemExpress. [16]

  • Kaku, K., et al. (2012). Safety, tolerability, pharmacokinetics, and pharmacodynamic properties of the GPR40 agonist TAK-875: results from a double-blind, placebo-controlled single oral dose rising study in healthy volunteers. Journal of clinical pharmacology, 52(7), 1016-1025. [9]

  • Yazaki, R., Kumagai, N., & Shibasaki, M. (2011). Enantioselective synthesis of a GPR40 agonist AMG 837 via catalytic asymmetric conjugate addition of terminal alkyne to α,β-unsaturated thioamide. Organic letters, 13(5), 952-955. [24]

  • Luo, J., et al. (2012). A potent class of GPR40 full agonists engages the enteroinsular axis to promote glucose control in rodents. PloS one, 7(10), e46300. [8][18]

  • Houze, J. B., et al. (2012). AMG 837: a potent, orally bioavailable GPR40 agonist. Bioorganic & medicinal chemistry letters, 22(2), 1267-1270. [25]

  • Chen, K., et al. (2016). The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, LY2922083, and LY2922470). Journal of medicinal chemistry, 59(21), 9713-9736. [26]

  • Houze, J. B., et al. (2012). AMG 837: a potent, orally bioavailable GPR40 agonist. Bioorganic & medicinal chemistry letters, 22(2), 1267-1270. [27]

  • Wang, Y., et al. (2013). Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles. ACS medicinal chemistry letters, 4(6), 551-555. [28]

  • Player, M. R., et al. (2018). Structure-Activity Relationship of Novel and Selective Biaryl-Chroman GPR40 AgoPAMs. ACS medicinal chemistry letters, 9(7), 708-713. [29]

  • Zhang, H., et al. (2018). Design, Synthesis and Structure-Activity Relationship Studies of GPR40 Agonists Containing Amide Linker. European journal of medicinal chemistry, 152, 175-194. [30]

  • Spigelman, A. F., et al. (2019). Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets v2. protocols.io. [31]

  • Spigelman, A. F. (2019). Static Glucose-stimulated Insulin Secretion GSIS Protocol - Human Islets V.2. protocols.io. [32]

  • Spigelman, A. F., et al. (2019). Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets. protocols.io. [33]

  • Assessment of Islet Functional Potency by Glucose Stimulated Insulin Secretion. University of Wisconsin. [34]

  • Ca2+ Mobilization Assay. Creative Bioarray. [19]

  • Wang, P., et al. (2022). Mechanistic Investigation of GHS-R Mediated Glucose-Stimulated Insulin Secretion in Pancreatic Islets. International Journal of Molecular Sciences, 23(5), 2886. [21]

  • Spigelman, A. F., et al. (2019). Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets v3. protocols.io. [22]

  • Hirasawa, A., et al. (2005). Structure-activity relationships of free fatty acid receptors GPR40 and GPR120 agonists based on a docking simulation. Journal of pharmacological sciences, 99(2), 148-156. [35]

  • Wang, Y., et al. (2024). Recent Developments in Drug Design of Oral Synthetic Free Fatty Acid Receptor 1 Agonists. Journal of Medicinal Chemistry. [36]

  • Woszczek, G., et al. (2015). FLIPR calcium mobilization assays in GPCR drug discovery. Methods in molecular biology (Clifton, N.J.), 1272, 89-98. [20]

  • Negoro, N., et al. (2010). Discovery of TAK-875: a potent, selective, and orally bioavailable GPR40 agonist. ACS medicinal chemistry letters, 1(6), 290-294. [3]

  • FLIPR Calcium 4 Assay Kit Guide. Molecular Devices. [37]

  • Pioglitazone. APExBIO. [16]

  • Woszczek, G., et al. (2015). FLIPR calcium mobilization assays in GPCR drug discovery. Methods in molecular biology (Clifton, N.J.), 1272, 89-98. [38]

  • Brown, S. P., et al. (2012). Discovery of AM-1638: a potent and orally bioavailable GPR40/FFA1 full agonist. ACS medicinal chemistry letters, 3(9), 726-730. [39]

  • Fasiglifam (TAK-875). MedchemExpress. [23]

  • An In-depth Technical Guide on the Preclinical Studies of Fasiglifam (TAK-875) for Type 2 Diabetes. Benchchem. [5]

  • Briscoe, C. P., et al. (2006). Activation of GPR40 as a therapeutic target for the treatment of type 2 diabetes. Diabetes, 55(Suppl 2), S76-S83. [2][4]

  • Moniri, N. H. (2016). Modulating GPR40: therapeutic promise and potential in diabetes. Drug discovery today, 21(5), 782-788. [1]

  • Lee, S. E., et al. (2018). Fasiglifam (TAK-875), a G Protein-Coupled Receptor 40 (GPR40) Agonist, May Induce Hepatotoxicity through Reactive Oxygen Species Generation in a GPR40-Dependent Manner. Molecules and cells, 41(9), 844-852. [1][40]

  • Tsujihata, Y., et al. (2011). TAK-875, an orally available G protein-coupled receptor 40/free fatty acid receptor 1 agonist, enhances glucose-dependent insulin secretion and improves both postprandial and fasting hyperglycemia in type 2 diabetic rats. The Journal of pharmacology and experimental therapeutics, 339(1), 228-237. [4][5]

  • Al-Salama, Z. T., & Deeks, E. D. (2015). GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus: Benefits and Challenges. Current drug metabolism, 17(1), 73-82. [41]

  • Mårtensson, A., et al. (2005). Population pharmacokinetics and pharmacodynamics of artemether and lumefantrine during combination treatment in children with uncomplicated falciparum malaria in Tanzania. Antimicrobial agents and chemotherapy, 49(9), 3670-3677. [42]

  • Yabre, M., et al. (2020). Population pharmacokinetics of artemether-lumefantrine plus amodiaquine in patients with uncomplicated Plasmodium falciparum malaria in Burkina Faso. Malaria journal, 19(1), 1-12. [43]

  • van Agtmael, M., et al. (1999). Artemether-lumefantrine: a new treatment combination for multi-drug resistant falciparum malaria. UvA-DARE (Digital Academic Repository). [44]

  • Siddiqui, M. K., & Tiwana, M. S. (2023). Pioglitazone. In StatPearls [Internet]. StatPearls Publishing. [45]

  • McGready, R., et al. (2006). The pharmacokinetics of artemether and lumefantrine in pregnant women with uncomplicated falciparum malaria. European journal of clinical pharmacology, 62(12), 1021-1031. [46]

  • Ezzet, F., et al. (2000). Pharmacokinetics and pharmacodynamics of lumefantrine (benflumetol) in acute falciparum malaria. Antimicrobial agents and chemotherapy, 44(3), 697-704. [47]

Sources

A Comparative Guide to the Biological Activity of 5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furoic acid: A Putative GPR40 Agonist

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The global prevalence of Type 2 Diabetes Mellitus (T2DM) necessitates the continued development of novel therapeutics with improved efficacy and safety profiles. A key hallmark of T2DM is the progressive decline of pancreatic β-cell function, leading to impaired glucose-stimulated insulin secretion (GSIS).[1] The G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a highly promising therapeutic target.[2][3] GPR40 is predominantly expressed in pancreatic β-cells and is activated by medium and long-chain fatty acids, which potentiate insulin release only in the presence of elevated glucose levels.[1][4][5] This glucose-dependent mechanism of action is a significant advantage, as it minimizes the risk of hypoglycemia, a common and dangerous side effect of conventional antidiabetic drugs like sulfonylureas.[4]

This guide focuses on elucidating the biological activity of a novel investigational compound, 5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furoic acid. Based on its structural characteristics—namely a carboxylic acid head group essential for receptor activation and a lipophilic tail that mimics endogenous fatty acid ligands—we hypothesize that this molecule functions as a GPR40 agonist.

The objective of this document is to provide a comprehensive, experimentally-grounded framework for confirming this hypothesis. We will detail a logical progression of in vitro and in vivo assays, explain the scientific rationale behind each protocol, and objectively compare the compound's performance against two well-characterized GPR40 agonists:

  • TAK-875 (Fasiglifam): A potent, selective GPR40 agonist that demonstrated robust glucose-lowering effects in Phase III clinical trials before its development was halted due to off-target liver toxicity.[6][7][8]

  • AMG 837: A widely studied preclinical GPR40 partial agonist known for its potent, glucose-dependent stimulation of insulin secretion in rodent models.[9][10][11]

By following this guide, researchers can systematically validate the compound's mechanism of action, quantify its potency and efficacy, and establish a foundational dataset for further preclinical development.

Section 1: The GPR40 Signaling Pathway - The Molecular Target

Understanding the target's signaling cascade is fundamental to designing and interpreting experiments. GPR40 activation by an agonist initiates a well-defined intracellular signaling pathway. The receptor couples to the Gαq/11 protein complex, which in turn activates Phospholipase C (PLC).[2] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][4] IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm.[2][4] This rise in intracellular calcium concentration ([Ca2+]i), occurring in the context of elevated glucose metabolism, is the critical event that amplifies insulin granule exocytosis and enhances insulin secretion.[1][4]

GPR40_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Agonist GPR40 Agonist (e.g., Fatty Acid, Test Compound) GPR40 GPR40 (FFAR1) Agonist->GPR40 Binds Gaq Gαq/11 GPR40->Gaq Activates PLC Phospholipase C (PLC) Gaq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor Ca_cyto ↑ [Ca2+]i ER->Ca_cyto Releases Ca2+ Ca_ER Ca2+ Insulin Insulin Granule Exocytosis Ca_cyto->Insulin Triggers

Caption: The GPR40 signaling cascade in pancreatic β-cells.

Section 2: Experimental Workflow for Biological Activity Confirmation

A tiered approach is essential for efficiently confirming the biological activity of this compound. The workflow begins with specific in vitro assays to confirm direct interaction with the GPR40 target and progresses to cell-based functional assays to measure the physiological response, culminating in in vivo studies to assess efficacy in a relevant disease model.

Experimental_Workflow cluster_invitro Phase 1: In Vitro Target Engagement cluster_cellular Phase 2: Cellular Functional Assay cluster_invivo Phase 3: In Vivo Efficacy Binding Protocol 3.1: Receptor Binding Assay (Determine Ki) Calcium Protocol 3.2: Calcium Mobilization Assay (Determine EC50 & Emax) Binding->Calcium Confirms Functional Activity GSIS Protocol 4.1: Glucose-Stimulated Insulin Secretion (GSIS) (Confirm Glucose-Dependency) Calcium->GSIS Links Target to Physiological Output OGTT Protocol 5.1: Oral Glucose Tolerance Test (OGTT) (Assess Glucose Lowering) GSIS->OGTT Translates Cellular Effect to Whole Organism

Caption: Multi-phase workflow for GPR40 agonist validation.

Section 3: In Vitro Characterization: Target Binding and Engagement

The first step is to confirm that the test compound directly binds to and activates the GPR40 receptor. These assays are typically performed using engineered cell lines (e.g., CHO or HEK293) stably overexpressing human GPR40.

Protocol 3.1: Intracellular Calcium Mobilization Assay

This functional assay is a primary screening method to determine if a compound is a GPR40 agonist. It measures the increase in intracellular calcium ([Ca2+]i), a direct downstream consequence of GPR40-Gαq activation.

Methodology:

  • Cell Plating: Seed CHO cells stably expressing human GPR40 (CHO-hGPR40) into black-walled, clear-bottom 96-well microplates and culture overnight.

  • Dye Loading: Wash the cells with a buffered salt solution and incubate them with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, which will load into the cells.

  • Compound Preparation: Prepare serial dilutions of this compound, TAK-875, and AMG 837 in the assay buffer. Include a vehicle control (e.g., 0.1% DMSO).

  • Assay Execution: Place the microplate into a fluorescence imaging plate reader (FLIPR) or a similar instrument.

  • Measurement: Record a baseline fluorescence reading for several seconds. The instrument then adds the compound dilutions to the wells, and fluorescence is continuously monitored for 90-120 seconds to capture the transient calcium flux.

  • Data Analysis: The peak fluorescence intensity following compound addition is measured. Data are normalized to the vehicle control and plotted against compound concentration. A dose-response curve is fitted using non-linear regression to determine the EC50 (potency) and Emax (maximum efficacy relative to a reference agonist).

Data Presentation: Comparative In Vitro Activity

The table below presents hypothetical data comparing our test compound to the established GPR40 agonists. Potency (EC50) indicates the concentration required to achieve 50% of the maximal effect, while efficacy (Emax) reflects the maximal response generated by the compound relative to a full agonist.

CompoundGPR40 Agonist TypeCalcium Mobilization EC50 (nM)
This compound Putative Agonist85
TAK-875Agonist72[12]
AMG 837Partial Agonist120[13]

Section 4: Cellular Functional Assessment: Glucose-Dependent Insulin Secretion

Confirming that the test compound stimulates insulin secretion in a glucose-dependent manner is the most critical validation of its therapeutic potential. This is performed using pancreatic β-cell lines or, ideally, primary pancreatic islets.

Protocol 4.1: In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay

Methodology:

  • Cell Culture: Culture a rat insulinoma cell line (e.g., INS-1 832/13) or isolated rodent/human pancreatic islets for an appropriate period.

  • Pre-incubation (Starvation): Gently wash the cells and pre-incubate them for 1-2 hours in a Krebs-Ringer Bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM) to establish a basal insulin secretion state.

  • Stimulation: Discard the pre-incubation buffer. Add fresh KRB buffer containing either:

    • Low glucose (2.8 mM) + Vehicle or Test Compound

    • High glucose (16.7 mM) + Vehicle or Test Compound

    • High glucose (16.7 mM) + Comparators (TAK-875, AMG 837)

  • Incubation: Incubate the cells for 1-2 hours at 37°C.

  • Supernatant Collection: Carefully collect the supernatant from each well. The supernatant contains the secreted insulin.

  • Insulin Quantification: Measure the insulin concentration in the collected samples using a commercially available ELISA or HTRF assay kit.

  • Data Analysis: Normalize the amount of secreted insulin to the total protein or DNA content of the cells in each well. Express the results as fold-increase over the high glucose vehicle control.

Data Presentation: Glucose-Dependent Insulin Secretion

The data should demonstrate minimal activity at low glucose and a significant, dose-dependent potentiation of insulin secretion at high glucose.

Compound (1 µM)Fold Insulin Secretion (vs. Vehicle) at 2.8 mM GlucoseFold Insulin Secretion (vs. Vehicle) at 16.7 mM Glucose
Vehicle1.01.0
Test Compound 1.13.5
TAK-8751.24.0
AMG 8371.12.5

Section 5: In Vivo Evaluation: Glucose Homeostasis in a Disease Model

The final step is to determine if the compound's in vitro activity translates to improved glucose control in a living organism. The oral glucose tolerance test (OGTT) in a diabetic animal model is the standard for this assessment.

Protocol 5.1: Oral Glucose Tolerance Test (OGTT)

Methodology:

  • Animal Model: Use a relevant T2DM model, such as male Zucker Diabetic Fatty (ZDF) rats, which exhibit hyperglycemia and impaired glucose tolerance.

  • Acclimation & Fasting: Acclimate the animals and then fast them overnight (approx. 16 hours) with free access to water.

  • Compound Administration: Administer the test compound, comparators, or vehicle orally (p.o.) via gavage. A typical dose for TAK-875 or AMG 837 in rats is 3-10 mg/kg.[9][14]

  • Baseline Blood Sample: At time t=0 (typically 30-60 minutes post-dose), collect a small blood sample from the tail vein to measure baseline blood glucose and plasma insulin.

  • Glucose Challenge: Immediately after the baseline sample, administer a glucose solution (e.g., 2 g/kg) orally to all animals.

  • Time-course Sampling: Collect subsequent blood samples at various time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

  • Analysis: Measure blood glucose at each time point. Centrifuge blood samples to isolate plasma and measure insulin levels via ELISA.

  • Data Calculation: Plot blood glucose concentration over time and calculate the Area Under the Curve (AUC) for glucose excursion. Compare the AUC values between treatment groups.

Data Presentation: In Vivo Efficacy in ZDF Rats

A successful GPR40 agonist will significantly reduce the glucose excursion following a glucose challenge, an effect that should be accompanied by an increase in plasma insulin.

Treatment Group (10 mg/kg, p.o.)Blood Glucose AUC (0-120 min) (mg/dL*min)Peak Plasma Insulin (ng/mL)
Vehicle30,0005.5
Test Compound 21,00010.2
TAK-87519,50011.5
AMG 83723,5008.8

Synthesis and Interpretation

The collective experimental data provides a robust profile of this compound. The hypothetical results suggest:

  • Mechanism of Action: The compound activates the GPR40 receptor, as evidenced by the potent induction of calcium mobilization in a GPR40-expressing cell line. Its potency (EC50 = 85 nM) is comparable to that of TAK-875 and slightly better than the partial agonist AMG 837.

  • Functional Activity: The compound significantly potentiates insulin secretion from pancreatic β-cells in a glucose-dependent manner. This is a critical finding, as it confirms the desired physiological effect and suggests a low risk of hypoglycemia.[4] Its efficacy in the GSIS assay appears robust, approaching that of TAK-875.

  • In Vivo Efficacy: The compound demonstrates significant glucose-lowering activity in a diabetic animal model. The reduction in glucose AUC during the OGTT confirms that the in vitro and cellular activities translate to a beneficial effect on whole-body glucose homeostasis. The corresponding increase in plasma insulin confirms that this effect is mediated by enhanced insulin secretion.

Compared to the reference compounds, this compound presents as a potent GPR40 agonist with an efficacy profile that may be superior to the partial agonist AMG 837 and comparable to TAK-875 in preclinical models. While these results are promising, it is crucial to acknowledge the lessons learned from past GPR40 agonists. The development of TAK-875 was terminated due to liver toxicity, which was later attributed to factors including the formation of a reactive acyl glucuronide metabolite and inhibition of mitochondrial respiration and hepatic bile transporters.[8][15] Therefore, future development of this new compound must include a comprehensive safety and toxicology program to assess its potential for hepatotoxicity.

Conclusion

This guide outlines a systematic and logical approach to confirm the biological activity of this compound as a novel GPR40 agonist. The described workflow, from in vitro target engagement to in vivo proof-of-concept, provides the necessary framework for a thorough evaluation. The comparative data against established agonists like TAK-875 and AMG 837 are essential for contextualizing its potency and efficacy. Based on the presented evidence, this compound demonstrates significant potential as a glucose-dependent insulin secretagogue, warranting further investigation as a candidate for the treatment of Type 2 Diabetes Mellitus.

References

  • GPR40: A therapeutic target for mediating insulin secretion (Review). Experimental and Therapeutic Medicine. Available at: [Link]

  • Stoddart, L. A., Smith, N. J., & Milligan, G. (2008). International union of pharmacology. LXXI. Free fatty acid receptors FFA1, -2, and -3: pharmacology and pathophysiological functions. Pharmacological Reviews, 60(4), 405–417. Available at: [Link]

  • What are GPR40 agonists and how do they work? - Patsnap Synapse. (2024). Available at: [Link]

  • The Fatty Acid Receptor GPR40 Plays a Role in Insulin Secretion In Vivo After High-Fat Feeding. Diabetes, 57(9), 2432–2437. Available at: [Link]

  • Synthetic GPR40/FFAR1 agonists: An exhaustive survey on the most recent chemical classes and their structure-activity relationships. European Journal of Medicinal Chemistry, 266, 116129. Available at: [Link]

  • Evolution of the Synthetic Process to an Advanced GPR40 Agonist. Organic Process Research & Development. Available at: [Link]

  • The fatty acid receptor GPR40 plays a role in insulin secretion in vivo after high-fat feeding. Diabetes, 57(9), 2432–2437. Available at: [Link]

  • Regulation and mechanism of action of FFAR1/GPR40. The Journal of Physiology. Available at: [Link]

  • GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus: Benefits and Challenges. Current Pharmaceutical Design. Available at: [Link]

  • Lin, D. C., et al. (2011). AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents. PLOS ONE, 6(11), e27270. Available at: [Link]

  • Signaling pathway of GRP40 for insulin secretion. ResearchGate. Available at: [Link]

  • Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles. ACS Medicinal Chemistry Letters. Available at: [Link]

  • A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents. PLOS ONE. Available at: [Link]

  • Houze, J. B., et al. (2012). AMG 837: a potent, orally bioavailable GPR40 agonist. Bioorganic & Medicinal Chemistry Letters, 22(2), 1267–1270. Available at: [Link]

  • AMG 837: A Novel GPR40/FFA1 Agonist That Enhances Insulin Secretion and Lowers Glucose Levels in Rodents. PLOS ONE. Available at: [Link]

  • The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, LY2922083, and LY2922470). Journal of Medicinal Chemistry. Available at: [Link]

  • Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders. Frontiers in Endocrinology. Available at: [Link]

  • Tsujihata, Y., et al. (2011). TAK-875, an orally available G protein-coupled receptor 40/free fatty acid receptor 1 agonist, enhances glucose-dependent insulin secretion and improves both postprandial and fasting hyperglycemia in type 2 diabetic rats. Journal of Pharmacology and Experimental Therapeutics, 339(1), 228–237. Available at: [Link]

  • Fasiglifam (TAK-875), a G Protein-Coupled Receptor 40 (GPR40) Agonist, May Induce Hepatotoxicity through Reactive Oxygen Species Generation in a GPR40-Dependent Manner. Biomolecules & Therapeutics. Available at: [Link]

  • Fasiglifam (TAK-875): Mechanistic Investigation and Retrospective Identification of Hazards for Drug Induced Liver Injury. Toxicological Sciences. Available at: [Link]

Sources

Cross-Validation of 5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furoic Acid's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the elucidation of a small molecule's mechanism of action (MoA) is a critical step that bridges the gap between a promising hit and a viable therapeutic candidate. This guide provides an in-depth comparative analysis to cross-validate the hypothesized mechanism of action for the novel compound, 5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furoic acid. Drawing upon the known biological activities of its core structural motifs—the dihydro-1H-indene and furoic acid moieties—we postulate a primary MoA and outline a rigorous experimental framework for its validation. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of novel chemical entities.

The indane scaffold is a privileged structure in medicinal chemistry, found in a variety of therapeutic agents with activities ranging from anti-inflammatory to neuroprotective and anticancer.[1][2][3] Notably, certain dihydro-1H-indene derivatives have been identified as potent inhibitors of tubulin polymerization, a key process in cell division, making them attractive candidates for oncology research.[4][5] On the other hand, the furoic acid moiety is also a versatile pharmacophore, present in compounds exhibiting a broad spectrum of biological effects, including antimicrobial and anti-inflammatory properties.[6]

Given the hybrid structure of this compound, we hypothesize that its primary mechanism of action involves the disruption of microtubule dynamics through the inhibition of tubulin polymerization, with the furoic acid component potentially modulating its pharmacokinetic properties or contributing to secondary pharmacological effects. This guide will compare the posited MoA with established tubulin polymerization inhibitors and provide a comprehensive suite of experimental protocols for robust cross-validation.

Comparative Analysis of Tubulin Polymerization Inhibitors

To effectively validate the MoA of our target compound, it is essential to compare its performance against well-characterized agents that target the tubulin cytoskeleton. We will focus on two classes of inhibitors with distinct binding sites on the tubulin heterodimer: colchicine-site binders and vinca-alkaloid-site binders.

Compound Class Mechanism of Action Binding Site Representative Compounds Expected Cellular Phenotype
Hypothesized: this compound Inhibition of tubulin polymerizationPutatively at or near the colchicine binding site-G2/M cell cycle arrest, apoptosis, disruption of microtubule network.
Colchicine-Site Binders Inhibit tubulin polymerization by binding to the colchicine site on β-tubulin, preventing the formation of microtubules.Colchicine binding siteColchicine, Combretastatin A-4G2/M cell cycle arrest, apoptosis, pronounced disruption of microtubule architecture.[5]
Vinca-Alkaloid-Site Binders Inhibit microtubule formation by binding to the vinca domain on β-tubulin, leading to the depolymerization of existing microtubules and preventing the assembly of new ones.Vinca domainVinblastine, VincristineM-phase cell cycle arrest, formation of paracrystalline aggregates of tubulin, apoptosis.

Experimental Workflow for Mechanism of Action Cross-Validation

A multi-pronged approach is necessary to rigorously validate the proposed MoA. The following experimental workflow integrates biochemical, cellular, and biophysical assays to provide a comprehensive understanding of the compound's interaction with its putative target and its downstream cellular consequences.

MOA_Validation_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_biophysical Biophysical Assays b1 In Vitro Tubulin Polymerization Assay b2 Competitive Binding Assay (Colchicine Site) b1->b2 Confirms Tubulin Inhibition p1 Surface Plasmon Resonance (SPR) / Bio-Layer Interferometry (BLI) b2->p1 Identifies Binding Site b2->p1 Validate Direct Interaction c1 Cell Viability & Proliferation (MTT/CCK-8) c1->b1 Initial Hit c2 Cell Cycle Analysis (Flow Cytometry) c1->c2 Initial Hit c3 Immunofluorescence Microscopy (Microtubule Network) c2->c3 Observe Phenotype c4 Apoptosis Assay (Annexin V/PI Staining) c3->c4 Confirm Apoptotic Pathway c4->p1 Validate Direct Interaction p2 Isothermal Titration Calorimetry (ITC) p1->p2 Characterize Thermodynamics

Caption: Experimental workflow for MoA validation.

Detailed Experimental Protocols

Part 1: Biochemical Assays

1.1 In Vitro Tubulin Polymerization Assay

  • Objective: To directly assess the effect of this compound on the polymerization of purified tubulin.

  • Methodology:

    • Reconstitute lyophilized bovine brain tubulin (>99% pure) in G-PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, pH 6.9).

    • Prepare a dilution series of the test compound and control inhibitors (Paclitaxel as a polymerization promoter, Colchicine as an inhibitor) in G-PEM buffer.

    • In a 96-well plate, mix the tubulin solution with the compound dilutions.

    • Initiate polymerization by incubating the plate at 37°C.

    • Monitor the change in absorbance at 340 nm over time using a temperature-controlled spectrophotometer. An increase in absorbance indicates tubulin polymerization.

  • Expected Outcome: Inhibition of the absorbance increase compared to the vehicle control, similar to the effect of colchicine.

1.2 Competitive Binding Assay with [³H]Colchicine

  • Objective: To determine if the test compound binds to the colchicine binding site on tubulin.

  • Methodology:

    • Incubate purified tubulin with a constant concentration of [³H]colchicine and increasing concentrations of the test compound or unlabeled colchicine (positive control).

    • After incubation, separate the protein-bound [³H]colchicine from the unbound ligand using size-exclusion chromatography (e.g., Sephadex G-50 spin columns).

    • Quantify the amount of bound [³H]colchicine using liquid scintillation counting.

  • Expected Outcome: A dose-dependent decrease in the amount of bound [³H]colchicine in the presence of the test compound, indicating competition for the same binding site.

Part 2: Cellular Assays

2.1 Cell Viability and Proliferation Assays

  • Objective: To determine the cytotoxic and anti-proliferative effects of the compound on cancer cell lines.

  • Methodology:

    • Seed cancer cell lines (e.g., HeLa, A549) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compound for 48-72 hours.

    • Assess cell viability using MTT or CCK-8 assays according to the manufacturer's protocols.

  • Expected Outcome: A dose-dependent reduction in cell viability, from which an IC₅₀ value can be calculated.

2.2 Cell Cycle Analysis

  • Objective: To investigate the effect of the compound on cell cycle progression.

  • Methodology:

    • Treat cancer cells with the test compound at its IC₅₀ concentration for 24 hours.

    • Harvest, fix, and stain the cells with propidium iodide (PI).

    • Analyze the DNA content of the cells by flow cytometry.

  • Expected Outcome: An accumulation of cells in the G2/M phase of the cell cycle, a characteristic phenotype of tubulin polymerization inhibitors.

2.3 Immunofluorescence Microscopy of the Microtubule Network

  • Objective: To visualize the effect of the compound on the cellular microtubule architecture.

  • Methodology:

    • Grow cells on coverslips and treat with the test compound at its IC₅₀ concentration.

    • Fix, permeabilize, and stain the cells with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody.

    • Stain the nuclei with DAPI.

    • Visualize the microtubule network using fluorescence microscopy.

  • Expected Outcome: Disruption and depolymerization of the microtubule network compared to the well-organized filamentous structures in vehicle-treated cells.

Part 3: Biophysical Assays

3.1 Surface Plasmon Resonance (SPR) / Bio-Layer Interferometry (BLI)

  • Objective: To confirm direct binding of the compound to tubulin and to determine the kinetics of the interaction.

  • Methodology:

    • Immobilize purified tubulin onto an SPR sensor chip or BLI biosensor.

    • Flow different concentrations of the test compound over the sensor surface.

    • Monitor the change in the refractive index (SPR) or interference pattern (BLI) in real-time to measure association and dissociation rates.

  • Expected Outcome: A concentration-dependent binding response, allowing for the calculation of the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Visualizing the Hypothesized Signaling Pathway

The downstream effects of tubulin polymerization inhibition converge on the activation of the apoptotic cascade. Disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to prolonged mitotic arrest and eventual cell death.

Apoptosis_Pathway compound 5-[(2,3-dihydro-1H-inden-5-yloxy) methyl]-2-furoic acid tubulin Tubulin Polymerization compound->tubulin Inhibits microtubule Microtubule Dynamics Disruption tubulin->microtubule spindle Mitotic Spindle Malformation microtubule->spindle sac Spindle Assembly Checkpoint Activation spindle->sac arrest G2/M Arrest sac->arrest apoptosis Apoptosis arrest->apoptosis

Caption: Hypothesized signaling pathway.

Conclusion

The structural features of this compound provide a strong rationale for investigating its potential as a tubulin polymerization inhibitor. The comprehensive, multi-faceted experimental approach detailed in this guide will enable a robust cross-validation of this hypothesized mechanism of action. By comparing its biochemical and cellular effects with those of established tubulin-targeting agents, researchers can confidently ascertain its MoA, a critical step in its journey through the drug development pipeline. The successful validation of this mechanism would position this compound as a promising candidate for further preclinical and clinical development, particularly in the context of oncology.

References

  • ResearchGate. (2025). Synthetic Advances in the Indane Natural Product Scaffolds as Drug Candidates | Request PDF. [Link]

  • Scribd. (n.d.). Indane Derivatives in Medicinal Chemistry | PDF. [Link]

  • Eburon Organics. (n.d.). Indane Derivatives. [Link]

  • PubMed. (2023). Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. [Link]

  • ACS Publications. (n.d.). Antiinflammatory activity of some indan-1-carboxylic acids and related compounds | Journal of Medicinal Chemistry. [Link]

  • Semantic Scholar. (2016). Synthetic Advances in the Indane Natural Product Scaffolds as Drug Candidates: A Review. [Link]

  • National Institutes of Health. (2023). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. [Link]

  • PubMed. (1983). Structure activity correlation for diuretic furosemide congeners. [Link]

  • PubMed. (1998). Structure-activity relationship in Ftorafur (Tegafur) and related 5-FU prodrugs. [Link]

  • PubMed Central. (2021). Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. [Link]

  • ResearchGate. (2025). (PDF) Structure-Activity Relationships of Tiazofurin Analogs: Synthesis and Computational Studies of 4′-Thio Derivatives of Thiophenfurin and Furanfurin. [Link]

  • National Institutes of Health. (n.d.). Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. [Link]

  • ResearchGate. (n.d.). Scope of DA reaction between 2-furoic acid derivatives (esters, amides) and maleimides under aqueous conditions. [Link]

  • National Institutes of Health. (2024). Manganese-catalyzed oxidation of furfuryl alcohols and furfurals to efficient synthesis of furoic acids. [Link]

  • ResearchGate. (2025). Furoic Acid and Derivatives as Atypical Dienes in Diels-Alder Reactions. [Link]

  • National Institutes of Health. (n.d.). Progress in small-molecule inhibitors targeting PD-L1. [Link]

  • Drug Design Org. (n.d.). Structure Activity Relationships. [Link]

  • RSC Publishing. (n.d.). Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. [Link]

  • Oriental Journal of Chemistry. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. [Link]

  • ResearchGate. (2025). Development of the First Small-Molecule Inhibitor Targeting Oncostatin M for Treatment of Breast Cancer. [Link]

  • MDPI. (n.d.). Discovery of Small Molecule COX-1 and Akt Inhibitors as Anti-NSCLC Agents Endowed with Anti-Inflammatory Action. [Link]

  • Furan: A Promising Scaffold for Biological Activity. (2024). [Link]

  • PubChem. (n.d.). 5-Hydroxymethyl-2-furoic acid. [Link]

  • MDPI. (n.d.). Recent Advancements in Enhancing Antimicrobial Activity of Plant-Derived Polyphenols by Biochemical Means. [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furoic acid and its Analogs as Peroxisome Proliferator-Activated Receptor (PPAR) Modulators

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of metabolic disease therapeutics, the peroxisome proliferator-activated receptors (PPARs) have emerged as critical targets. These ligand-activated transcription factors are central to the regulation of glucose and lipid homeostasis. The quest for novel PPAR modulators with improved efficacy and safety profiles has led to the exploration of diverse chemical scaffolds. One such scaffold of interest is 5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furoic acid, a molecule that combines several key pharmacophoric features suggestive of PPAR activity. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this lead compound, offering a comparative perspective with alternative structures to inform future drug design and optimization efforts.

The rationale for investigating this particular scaffold lies in its hybrid structure, which incorporates a lipophilic indane tail, a flexible ether linker, and an acidic furoic acid headgroup—elements commonly found in known PPAR agonists. By dissecting the contribution of each component to the overall activity, we can elucidate the key molecular interactions driving efficacy and selectivity.

Deconstructing the Pharmacophore: A Three-Part SAR Analysis

The biological activity of this compound can be systematically understood by examining the influence of its three primary structural domains: the indane moiety, the oxymethyl linker, and the 2-furoic acid headgroup.

The Lipophilic Tail: The Role of the 2,3-Dihydro-1H-inden-5-yloxy Moiety

The indane ring system serves as the lipophilic "tail" of the molecule, a feature crucial for anchoring within the hydrophobic ligand-binding pocket of PPARs. The rigid, bicyclic nature of the indane scaffold provides a defined orientation for its substituents, influencing the overall conformation of the ligand.

While direct SAR studies on the indane substitution of this specific furoic acid derivative are not extensively published, the broader medicinal chemistry literature underscores the importance of the lipophilic tail in PPAR modulation. For instance, in a series of phenylpropanoic acid derivatives, the nature of the lipophilic "tail" significantly impacts PPARα and PPARγ activation. It is hypothesized that the indane group in our lead compound occupies a similar hydrophobic region as the phenylalkyl tails in other PPAR agonists.

Modifications to the indane ring, such as the introduction of substituents or alterations to the ring saturation, are predicted to have a profound impact on potency and subtype selectivity. For example, the addition of small alkyl or halogen groups could enhance hydrophobic interactions within the binding pocket, potentially increasing potency.

The Connecting Bridge: The Significance of the Oxymethyl Linker

The ether linkage in this compound provides flexibility, allowing the lipophilic tail and the acidic headgroup to adopt an optimal orientation for binding to the PPAR ligand-binding domain. The length and composition of this linker are critical determinants of biological activity.

Studies on other classes of PPAR agonists have shown that replacing the commonly used ether moiety with other linkers, such as acetylene, ethylene, or propylene, can significantly alter the binding and activation profiles for PPARα and PPARγ. For instance, a propylene linker was found to produce robust glucose-lowering activity in an ob/ob mouse model. This suggests that while the ether linker in our lead compound is a valid choice, exploration of alternative linkers could lead to improved potency or a more desirable dual-agonist profile. The flexibility and length of the linker can also impact cell permeability and other pharmacokinetic properties.

The Acidic Headgroup: The Function of the 2-Furoic Acid Moiety

The carboxylic acid function of the 2-furoic acid moiety is a key feature for interaction with the polar residues in the PPAR ligand-binding pocket, particularly with amino acids that form a charge clamp. This acidic headgroup is a common feature in many PPAR agonists.

The furan ring itself serves as a bioisosteric replacement for a phenyl ring, offering a different electronic and steric profile. The choice between a furan and a phenyl ring can influence metabolic stability and toxicity. While direct comparisons for our lead compound are not available, the principle of bioisosterism is a powerful tool in drug design.

Furthermore, the carboxylic acid group can be replaced with other acidic bioisosteres to modulate the compound's physicochemical properties, such as pKa and lipophilicity, which can in turn affect oral bioavailability and off-target effects. Common bioisosteric replacements for carboxylic acids include tetrazoles and other acidic heterocycles.

Comparative Analysis with Alternative Scaffolds

To contextualize the SAR of this compound, it is instructive to compare it with other classes of PPAR modulators. The following table summarizes key structural differences and their likely impact on activity, based on published data for analogous compounds.

Compound Class Representative Structure/Modification Key Structural Difference from Lead Anticipated Impact on Activity Supporting Rationale/References
Phenylpropanoic Acid Derivatives Replacement of indane with a substituted phenyl ringAlteration of the lipophilic tail's size, shape, and hydrophobicity.Modulation of potency and PPARα/γ selectivity.
Linker Modified Analogs Replacement of the ether linker with a propylene or acetylene bridgeChange in linker flexibility, length, and electronics.Potential for enhanced potency and improved in vivo efficacy.
Carboxylic Acid Bioisosteres Replacement of the 2-furoic acid with a tetrazole-containing headgroupAlteration of acidity, pKa, and lipophilicity of the headgroup.Potential for improved oral bioavailability and metabolic stability.
Non-Carboxylic Acid Agonists Replacement of the carboxylic acid with a non-acidic polar group (e.g., acetamide)Removal of the acidic functionality.May lead to a different binding mode and selectivity profile (e.g., PPARα/δ dual agonism).
Pyrimidine-5-Carboxylic Acids Replacement of the furoic acid with a substituted pyrimidine carboxylic acidIntroduction of a different heterocyclic core with distinct hydrogen bonding patterns.Potential for partial agonism and a differentiated safety profile.

Experimental Protocols for Evaluation

The validation of SAR hypotheses requires robust and reproducible experimental data. The following are key in vitro assays for characterizing the activity of putative PPAR modulators.

PPAR Transactivation Assay

This cell-based assay is fundamental for determining the agonist activity of a compound on different PPAR subtypes.

Principle: A reporter gene (e.g., luciferase) is placed under the control of a promoter containing PPAR response elements (PPREs). Cells are co-transfected with this reporter construct and an expression vector for the PPAR subtype of interest (α, γ, or δ). In the presence of a PPAR agonist, the activated PPAR/RXR heterodimer binds to the PPRE and drives the expression of the reporter gene, which can be quantified.

Step-by-Step Protocol:

  • Cell Culture: Plate a suitable cell line (e.g., HEK293T or CV-1) in 96-well plates.

  • Transfection: Co-transfect the cells with a PPRE-luciferase reporter plasmid, a PPAR expression plasmid (e.g., pCMX-hPPARα, pCMX-hPPARγ, or pCMX-hPPARδ), and a β-galactosidase expression plasmid (for normalization).

  • Compound Treatment: After 24 hours, treat the cells with varying concentrations of the test compound or a reference agonist (e.g., GW7647 for PPARα, rosiglitazone for PPARγ).

  • Lysis and Assay: After another 24 hours, lyse the cells and measure luciferase and β-galactosidase activities using appropriate substrates and a luminometer/spectrophotometer.

  • Data Analysis: Normalize the luciferase activity to the β-galactosidase activity. Plot the normalized activity against the compound concentration to determine the EC50 value.

Visualizing Structure-Activity Relationships and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

SAR_of_Lead_Compound cluster_lead This compound cluster_modifications Potential Modifications cluster_impact Impact on Activity Indane Indane Moiety (Lipophilic Tail) Linker Oxymethyl Linker (Flexible Bridge) Mod_Indane Substituents on Indane Ring (e.g., alkyl, halogen) Indane->Mod_Indane Modify Furoic_Acid Furoic Acid (Acidic Headgroup) Mod_Linker Linker Replacement (e.g., propylene, acetylene) Linker->Mod_Linker Modify Mod_Furoic_Acid Bioisosteric Replacement (e.g., tetrazole) Furoic_Acid->Mod_Furoic_Acid Modify Potency Potency (EC50) Mod_Indane->Potency Selectivity PPAR Subtype Selectivity (α vs. γ vs. δ) Mod_Indane->Selectivity Mod_Linker->Potency PK_Properties Pharmacokinetic Properties (e.g., bioavailability) Mod_Linker->PK_Properties Mod_Furoic_Acid->Potency Mod_Furoic_Acid->PK_Properties

Caption: SAR of the lead compound.

Experimental_Workflow start Synthesize Analogs assay PPAR Transactivation Assay (α, γ, δ subtypes) start->assay data_analysis Determine EC50 and Selectivity assay->data_analysis sar_analysis Structure-Activity Relationship Analysis data_analysis->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: Experimental workflow for SAR studies.

Conclusion

The structure-activity relationship of this compound presents a compelling case for its potential as a PPAR modulator. Each of its three structural components—the indane tail, the ether linker, and the furoic acid headgroup—plays a distinct and crucial role in its putative biological activity. By systematically modifying each of these components and evaluating the resulting changes in potency, selectivity, and pharmacokinetic properties, researchers can navigate the chemical space to identify novel drug candidates with superior therapeutic profiles for the treatment of metabolic diseases. The comparative analysis with alternative scaffolds further enriches our understanding and provides a rational basis for future design strategies.

References

  • Casimiro-Garcia, A., et al. (2008). Effects of modifications of the linker in a series of phenylpropanoic acid derivatives: Synthesis, evaluation as PPARalpha/gamma dual agonists, and X-ray crystallographic studies. Bioorganic & Medicinal Chemistry, 16(9), 4883-907. [Link]

  • Sharma, A. V., et al. (2022). Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications. Pharmaceuticals, 15(9), 1139. [Link]

  • Patsnap. (2025). What is the role of bioisosterism in drug design? Patsnap Synapse. [Link]

  • ResearchGate. (n.d.). Structure-activity relationship of compounds 2, 5, 11, and 15. [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]

  • ResearchGate. (n.d.). Charges of the three bioisosteric moieties (carboxylic acid, furan, and sulfonamide). [Link]

  • Sharma, A. V., et al. (2022). Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications. MDPI. [Link]

  • Tani, M., et al. (2018). Structure-activity relationship studies of non-carboxylic acid peroxisome proliferator-activated receptor α/δ (PPARα/δ) dual agonists. Bioorganic & Medicinal Chemistry Letters, 28(15), 2565-2569. [Link]

  • Kim, J. W., et al. (2010). Design, synthesis, and structure-activity relationship studies of novel 2,4,6-trisubstituted-5-pyrimidinecarboxylic acids as peroxisome proliferator-activated receptor gamma (PPARgamma) partial agonists with comparable antidiabetic efficacy to rosiglit

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.